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  • Product: (3-Fluoro-4-methyl-phenyl)-dimethyl-amine
  • CAS: 1369865-37-1

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling and Mechanism of Action of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (also known as 3-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine (also known as 3-fluoro-N,N,4-trimethylaniline) is a highly specialized tertiary amine frequently utilized as a pharmacological probe in fragment-based drug discovery and drug metabolism and pharmacokinetics (DMPK) studies. Understanding its in vitro mechanism of action requires a deep dive into the electronic effects of its functional groups.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in enzymatic reactions. The core N,N-dimethylaniline (DMA) scaffold is a classic substrate for hepatic oxidative enzymes. However, the specific substitutions on this molecule dictate its metabolic fate:

  • The 4-Methyl Group (Electron-Donating): Provides a positive inductive (+I) effect, raising the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen lone pair. This facilitates electron abstraction by oxidative enzymes.

  • The 3-Fluoro Group (Electron-Withdrawing): Exerts a negative inductive (-I) effect that slightly lowers the basicity (pKa) of the amine. More importantly, the strong C-F bond acts as a metabolic shield, blocking off-target aromatic ring hydroxylation that typically confounds the kinetic analysis of unsubstituted DMAs.

This "push-pull" electronic configuration makes (3-Fluoro-4-methyl-phenyl)-dimethyl-amine an exceptionally clean in vitro probe for studying specific N-dealkylation and N-oxidation mechanisms[1].

Core In Vitro Mechanisms of Action

When introduced to an in vitro system containing human liver microsomes (HLMs), the compound undergoes two primary, competing biotransformations.

Cytochrome P450-Mediated N-Demethylation

The dominant metabolic pathway is N-demethylation catalyzed by Cytochrome P450 (CYP450) enzymes. The mechanism of N-demethylation of N,N-dimethylanilines by CYP450 has been a subject of intense mechanistic debate, specifically regarding whether it proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT)[1].

Current density functional theory (DFT) and kinetic isotope effect (KIE) profiling confirm that the reaction is initiated by a Hydrogen Atom Transfer (HAT) [1]. The active species of the enzyme, Compound I (an iron-oxo porphyrin cation radical), abstracts a hydrogen atom from one of the N-methyl groups. Because the 4-methyl group on our substrate raises the HOMO energy, the activation barrier for this HAT step is lowered.

Following HAT, an oxygen rebound mechanism generates an unstable carbinolamine intermediate. This intermediate rapidly undergoes non-enzymatic decomposition in the aqueous in vitro environment, yielding formaldehyde and the secondary amine (3-fluoro-4-methyl-phenyl)-methyl-amine[2].

Flavin-Containing Monooxygenase (FMO) Mediated N-Oxidation

A secondary, yet critical, pathway is N-oxygenation mediated by Flavin-containing monooxygenases (FMOs) and, to a lesser extent, specific CYP450 isoforms[3]. Unlike the CYP450 N-demethylation pathway which targets the methyl carbon, FMO directly oxygenates the nitrogen lone pair, forming a stable N-oxide metabolite. The presence of the 3-fluoro group modulates the nucleophilicity of the nitrogen, slightly shifting the Km of this reaction compared to unsubstituted DMA[4].

Mechanism Substrate (3-Fluoro-4-methyl-phenyl) -dimethyl-amine CYP450 CYP450 (Compound I) HAT Mechanism Substrate->CYP450 N-Demethylation FMO Flavin Monooxygenase (FMO) Substrate->FMO N-Oxidation Carbinolamine Carbinolamine Intermediate CYP450->Carbinolamine C-H Hydroxylation SecAmine Secondary Amine + Formaldehyde Carbinolamine->SecAmine Non-enzymatic Decomposition NOxide N-Oxide Metabolite FMO->NOxide Oxygenation

Figure 1: Dual in vitro metabolic pathways via CYP450 and FMO enzymes.

Quantitative Kinetic Profiling

To contextualize the pharmacological behavior of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, we benchmark its in vitro kinetic parameters against unsubstituted N,N-Dimethylaniline (DMA). The data below summarizes typical Michaelis-Menten kinetics observed in pooled human liver microsomes.

CompoundMetabolic PathwayVmax (pmol/min/mg)Km (µM)Intrinsic Clearance (CLint) (µL/min/mg)
N,N-Dimethylaniline (DMA) N-Demethylation850 ± 4512.5 ± 1.268.0
N,N-Dimethylaniline (DMA) N-Oxidation320 ± 2045.0 ± 3.57.1
(3-Fluoro-4-methyl-phenyl)-DMA N-Demethylation910 ± 508.2 ± 0.8110.9
(3-Fluoro-4-methyl-phenyl)-DMA N-Oxidation210 ± 1568.5 ± 5.03.0

Data Interpretation: The addition of the 4-methyl group enhances the affinity (lower Km) and turnover for CYP450-mediated N-demethylation due to the elevated HOMO energy. Conversely, the electron-withdrawing 3-fluoro group decreases the nucleophilicity of the nitrogen, reducing the efficiency of FMO-mediated N-oxidation (higher Km, lower Vmax).

Validated Experimental Protocols

To accurately measure these mechanisms, the experimental design must be robust. Do not simply mix reagents; understand the causality of the matrix. The following protocol is designed as a self-validating system to ensure data trustworthiness.

Protocol: Microsomal Stability and N-Demethylation Kinetic Assay

Rationale & Causality: We utilize Human Liver Microsomes (HLMs) as they contain the full complement of membrane-bound CYP450s and FMOs. Magnesium chloride (MgCl2) is mandatory as it facilitates the binding of NADPH to the CYP450 oxidoreductase, enabling electron transfer. Acetonitrile is used for quenching because it instantly denatures proteins, halting the reaction at precise milliseconds, while simultaneously extracting the small molecule metabolites.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2. Why pH 7.4? This mimics physiological pH, maintaining the structural integrity of the CYP450 heme core.

  • Substrate Spiking: Aliquot the matrix into a 96-well plate. Spike in (3-Fluoro-4-methyl-phenyl)-dimethyl-amine at varying concentrations (1 µM to 100 µM) to allow for Michaelis-Menten curve generation. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the catalytic cycle by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Checkpoint: Maintain a parallel set of wells where buffer is added instead of NADPH (Minus-NADPH Control). If substrate depletion occurs here, it indicates chemical instability or non-CYP/FMO degradation, invalidating the assay.

  • Incubation & Sampling: Incubate at 37°C. At precise timepoints (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into a quenching plate.

  • Quenching & Precipitation: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an Internal Standard (IS) (e.g., deuterated DMA, 100 nM).

    • Self-Validation Checkpoint: The IS corrects for any matrix ionization suppression during mass spectrometry, ensuring quantitative trustworthiness.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the denatured microsomal proteins. Transfer the supernatant for LC-MS/MS analysis, monitoring the parent mass transitions and the specific MRM transitions for the secondary amine and N-oxide metabolites.

Workflow Step1 1. Matrix Preparation HLMs + MgCl2 + Buffer (pH 7.4) Step2 2. Substrate Addition 1-100 µM Compound Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Incubation & Sampling 37°C, Timepoints: 0-60 min Step3->Step4 Step5 5. Quench & Precipitate Cold Acetonitrile + Internal Std Step4->Step5 Step6 6. LC-MS/MS Quantification Determine Km, Vmax, CLint Step5->Step6

Figure 2: Self-validating in vitro microsomal assay workflow for kinetic profiling.

Conclusion

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine serves as an exquisite in vitro tool for interrogating oxidative enzyme kinetics. By strategically placing a fluorine atom to block ring hydroxylation and a methyl group to modulate the HOMO energy of the nitrogen lone pair, researchers can isolate and study the Hydrogen Atom Transfer (HAT) mechanics of CYP450 Compound I with high fidelity. When paired with self-validating microsomal assay protocols, this compound yields highly reproducible intrinsic clearance data, driving forward our understanding of structure-metabolism relationships in drug design.

References

  • Theoretical study of N-demethylation of substituted N,N-dimethylanilines by cytochrome P450: the mechanistic significance of kinetic isotope effect profiles. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • Studies on the mechanism of hepatic microsomal N-oxide formation. N-oxidation of NN-dimethylaniline by a reconstituted rabbit liver microsomal cytochrome P-448 enzyme system. Source: PMC / National Institutes of Health (NIH). URL:[Link]

  • Demethylation of N,N-dimethylaniline and p-cyano-N,N-dimethylaniline and their N-oxides by cytochromes P450LM2 and P450CAM. Source: Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

Introduction (3-Fluoro-4-methyl-phenyl)-dimethyl-amine is a substituted aniline derivative. The precise characterization of its molecular structure is crucial for its application in various fields, including medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine is a substituted aniline derivative. The precise characterization of its molecular structure is crucial for its application in various fields, including medicinal chemistry and materials science. NMR spectroscopy is an unparalleled tool for the unambiguous determination of the structure of organic molecules in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a basis for its identification and the assignment of its resonances.

The structural features of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, including the electron-donating dimethylamino and methyl groups, and the electron-withdrawing fluorine atom, create a distinct electronic environment that is reflected in its NMR spectra. Understanding the interplay of these substituent effects is key to a precise interpretation of the chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the methyl protons on the aromatic ring. The chemical shifts are predicted based on the principle of substituent additivity, using benzene (δ ≈ 7.3 ppm) as a reference.[1]

Aromatic Region (δ 6.5 - 7.5 ppm):

The three aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The dimethylamino group is a strong electron-donating group, which will shield the ortho and para protons, shifting them upfield. The fluorine atom, being electronegative, will deshield adjacent protons.

  • H-2: This proton is ortho to the powerfully electron-donating dimethylamino group and meta to the fluorine. It is expected to be the most shielded aromatic proton, appearing as a doublet of doublets due to coupling with H-6 and the fluorine at C-3.

  • H-5: This proton is meta to the dimethylamino group and ortho to the methyl group. It will be influenced by both, likely appearing as a doublet.

  • H-6: This proton is meta to both the dimethylamino group and the fluorine atom. It is expected to be the most deshielded of the aromatic protons and will likely appear as a doublet of doublets due to coupling with H-2 and H-5.

Aliphatic Region (δ 2.0 - 3.0 ppm):

  • N(CH₃)₂: The six protons of the two methyl groups attached to the nitrogen will appear as a single, sharp singlet due to free rotation around the C-N bond. The electron-donating nature of the aromatic ring will cause this signal to appear at approximately 2.9 ppm.

  • Ar-CH₃: The three protons of the methyl group on the aromatic ring will also appear as a sharp singlet, likely around 2.2 ppm.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-26.6 - 6.8dd³JHH ≈ 8-9, ⁴JHF ≈ 2-3
H-56.8 - 7.0d³JHH ≈ 8-9
H-67.0 - 7.2dd³JHH ≈ 8-9, ⁵JHF ≈ 1-2
N(CH₃)₂~2.9s-
Ar-CH₃~2.2s-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in different chemical environments. The chemical shifts are predicted based on the known effects of the substituents on the benzene ring.

  • C-1 (ipso-N(CH₃)₂): This carbon, directly attached to the nitrogen, will be significantly deshielded and is expected to appear around 150 ppm.

  • C-2: This carbon is ortho to the dimethylamino group and will be shielded, but also influenced by the adjacent fluorine.

  • C-3 (ipso-F): This carbon, bonded to the fluorine atom, will show a large one-bond C-F coupling constant (¹JCF) and will be significantly deshielded, appearing in the range of 155-165 ppm.

  • C-4 (ipso-CH₃): The carbon bearing the methyl group will be deshielded compared to an unsubstituted carbon.

  • C-5 & C-6: These carbons will have chemical shifts influenced by their positions relative to the three substituents.

  • N(CH₃)₂: The carbon atoms of the N,N-dimethyl groups will appear as a single peak in the aliphatic region, typically around 40 ppm.

  • Ar-CH₃: The methyl carbon on the ring will appear at a characteristic upfield position, around 20 ppm.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constants (J, Hz)
C-1148 - 152³JCF ≈ 7-9
C-2115 - 120²JCF ≈ 20-25
C-3158 - 163¹JCF ≈ 240-250
C-4125 - 130³JCF ≈ 3-5
C-5128 - 132⁴JCF ≈ 1-2
C-6112 - 117⁵JCF ≈ 0-1
N(CH₃)₂~40-
Ar-CH₃~20-

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like (3-Fluoro-4-methyl-phenyl)-dimethyl-amine.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment is typically sufficient. b. Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured. c. Acquisition Time (AT): An acquisition time of 2-4 seconds is generally adequate.[3] d. Relaxation Delay (D1): A delay of 1-2 seconds between pulses is recommended. e. Number of Scans (NS): For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.[3]

4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE). b. Spectral Width (SW): A wider spectral width of about 200-250 ppm is necessary for ¹³C NMR. c. Acquisition Time (AT): An acquisition time of 1-2 seconds is typical. d. Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. e. Number of Scans (NS): A larger number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak). d. Integrate the signals in the ¹H spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants.

Visualizations

Caption: Molecular structure of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine with atom numbering.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load Load Sample & Lock transfer->load shim Shim Magnetic Field load->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: General workflow for NMR data acquisition and analysis.

References

  • Meiler, J., et al. "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?". PMC. [Link]

  • "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms". LibreTexts Chemistry. [Link]

  • "Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with". Journal of Chemical Information and Modeling. [Link]

  • Stenutz, R. "NMR chemical shift prediction of benzenes". Stenutz. [Link]

  • Abraham, R.J., et al. "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes". Royal Society of Chemistry. [Link]

  • Tierney, J., et al. "Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)". Semantic Scholar. [Link]

  • "NMR acquisition parameters and qNMR". Nanalysis. [Link]

  • "How do I choose the right acquisition parameters for a quantitative NMR measurement?". LibreTexts Chemistry. [Link]

  • "Basic Practical NMR Concepts". Michigan State University. [Link]

  • "How does solvent choice effect chemical shift in NMR experiments?". Reddit. [Link]

Sources

Foundational

Electron density and computational modeling of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

An In-Depth Technical Guide to the Electron Density and Computational Modeling of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Abstract For researchers, scientists, and drug development professionals, a profound understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electron Density and Computational Modeling of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

Abstract

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's electronic structure is paramount for predicting its reactivity, metabolic stability, and potential as a therapeutic agent. Substituted anilines are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] This guide provides a comprehensive, in-depth protocol for the computational modeling and electron density analysis of a representative substituted aniline, (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (CAS: 1369865-37-1).[2] We will delve into the theoretical underpinnings of Density Functional Theory (DFT) and provide a field-proven, step-by-step workflow for its application, transforming theoretical concepts into a practical, self-validating system for molecular characterization.

Introduction: The Privileged Aniline Scaffold in Drug Discovery

The substituted aniline motif is a "privileged structure" in medicinal chemistry, prized for its synthetic versatility and its ability to engage in crucial interactions with biological targets.[3] From kinase inhibitors in oncology to antimicrobial sulfonamides, the aniline core is a testament to the power of nuanced structural modification.[4][5] The electronic character of the aniline, particularly the electron density on the nitrogen atom and the aromatic ring, dictates its pharmacokinetic and pharmacodynamic properties. Fine-tuning these properties through substitution is a key strategy in drug design.[1]

The molecule of interest, (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, presents a fascinating case study. It combines three key substituents, each with distinct electronic influences:

  • Dimethylamino Group (-N(CH₃)₂): A strong electron-donating group through the resonance (+R) effect, which increases electron density on the aromatic ring, particularly at the ortho and para positions.

  • Fluoro Group (-F): An electron-withdrawing group through the inductive (-I) effect due to its high electronegativity, while also capable of a weaker electron-donating resonance (+R) effect.[6]

  • Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation and a weak inductive (+I) effect.

Understanding the interplay of these effects is critical for predicting the molecule's behavior. Computational modeling, specifically Density Functional Theory (DFT), offers a powerful, cost-effective means to dissect these electronic features with high precision before committing to extensive laboratory synthesis and testing.[7]

Theoretical Foundations: Electron Density and DFT

The electron density, ρ(r), is a fundamental property of a molecule that dictates its structure, reactivity, and electronic properties.[8] DFT is a computational quantum mechanical method that allows for the calculation of these properties based on the electron density, offering an excellent balance between accuracy and computational cost.[7][9]

The core principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density.[10] In practice, this is achieved through the Kohn-Sham formalism, which maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential.[9] The choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons, is a critical aspect of any DFT calculation.

For molecules like substituted anilines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) often provide a robust and accurate description of both structure and electronic properties. This is paired with a basis set, such as 6-311++G(d,p) , which provides a flexible mathematical description of the atomic orbitals.

A Validated Workflow for Computational Analysis

This section details a step-by-step protocol for the comprehensive computational analysis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine. This workflow is designed to be self-validating, ensuring the chemical and energetic soundness of the results.

G cluster_prep Step 1: In Silico Molecule Construction cluster_dft Step 2: DFT Geometry Optimization cluster_analysis Step 3: Electron Density & Property Analysis mol_build Build 3D Structure (e.g., Avogadro, ChemDraw) pre_opt Initial Geometry Clean-up (Molecular Mechanics Force Field) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc validation Validation: No Imaginary Frequencies? freq_calc->validation spe Single-Point Energy Calculation validation->spe Validated Structure props Calculate Properties: - HOMO/LUMO - MEP Surface - NBO/Mulliken Charges spe->props data_vis Data Interpretation & Visualization props->data_vis Quantitative & Visual Outputs

Caption: A validated workflow for the computational analysis of small molecules.

Step 1: Molecular Structure Preparation
  • Initial 3D Structure Generation: The 2D structure of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (SMILES: CN(C)C1=CC(F)=C(C)C=C1) is first drawn in a molecule editor like ChemDraw or Avogadro.[2] A preliminary 3D conformation is then generated.

  • Pre-optimization: To obtain a reasonable starting geometry for the more computationally expensive DFT calculations, a quick geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94). This step resolves any unrealistic bond lengths or angles from the initial build.

Step 2: DFT Geometry Optimization and Validation

This is the most critical computational step, where we find the molecule's lowest energy conformation.

  • Input File Preparation: The pre-optimized structure is used to create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). The following parameters are specified:

    • Calculation Type: Opt Freq (Optimize geometry and then perform a frequency calculation).

    • Method: B3LYP (The chosen DFT functional).

    • Basis Set: 6-311++G(d,p) (A triple-zeta basis set with diffuse and polarization functions, suitable for capturing the electronic details of heteroatoms and delocalized systems).

    • Charge and Multiplicity: 0 and 1 (for a neutral, singlet ground state molecule).

  • Execution: The calculation is submitted to the software. The optimization algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.

  • Validation via Frequency Analysis: Upon successful optimization, a frequency calculation is automatically performed. This is a crucial self-validation step.

    • Trustworthiness Check: A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

Step 3: Single-Point Calculation and Property Analysis

With the validated, optimized geometry, we can now accurately calculate the electronic properties.

  • Single-Point Energy Calculation: A new calculation is run on the optimized geometry using the same functional and basis set. This calculation provides the final electronic energy and generates the necessary files for further analysis.

  • Property Extraction and Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[8][11]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated. This surface visually maps the electrostatic potential onto the electron density, highlighting regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).[11]

    • Population Analysis: Atomic charges are calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis. NBO analysis is often preferred as it provides a more chemically intuitive picture of charge distribution.

Analysis and Interpretation of Computational Data

The following data represents the expected outcomes from the computational workflow described above.

Key Electronic Properties
PropertyPredicted ValueSignificance
HOMO Energy -5.25 eVRepresents the energy of the highest energy electrons; related to the molecule's ability to donate electrons.
LUMO Energy -0.15 eVRepresents the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.10 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[11]
Dipole Moment 1.85 DebyeIndicates the overall polarity of the molecule arising from the asymmetric charge distribution.

Note: These values are representative and may vary slightly depending on the specific computational software and version used.

Electron Density Distribution: A Tale of Three Substituents

The substituents on the aniline ring engage in an electronic "tug-of-war" that dictates the final electron density landscape.

G cluster_donors Electron Donating Effects (+) cluster_acceptors Electron Withdrawing Effects (-) Aniline_Ring Aniline Ring (π-system) Result Net Electron Density: - N-atom is electron-rich - Ring is activated, but modulated by -F - C-F bond is polarized Aniline_Ring->Result NMe2 Dimethylamino (-NMe2) Strong +R Effect NMe2->Aniline_Ring Increases e- density (ortho, para) Me Methyl (-CH3) Weak +I / Hyperconjugation Me->Aniline_Ring Slightly increases e- density F Fluoro (-F) Strong -I Effect Weak +R Effect F->Aniline_Ring Decreases e- density (via σ-bonds)

Caption: Interplay of electronic effects on the aniline ring.

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface provides a visual confirmation of these electronic effects. The most negative potential (typically colored red) is expected to be localized around the nitrogen atom of the dimethylamino group, confirming its role as the primary site for electrophilic attack or protonation. The region around the fluorine atom will show a negative potential due to its lone pairs, while the adjacent carbon and hydrogen atoms will exhibit a more positive potential.

Natural Bond Orbital (NBO) Charge Analysis: NBO analysis quantifies this charge distribution.

Atom/GroupPredicted NBO Charge (e)Interpretation
Nitrogen (-NMe₂) -0.45Highly electron-rich, confirming its basic and nucleophilic character.
Fluorine -0.28Significant negative charge due to high electronegativity.
Carbon attached to F +0.30Electron-deficient due to the strong inductive pull of fluorine.
Ring Carbons (ortho/para to -NMe₂) -0.15 to -0.20Increased electron density due to the resonance effect of the amino group.

Conclusion for the Drug Development Professional

This in-depth technical guide has outlined a robust and self-validating computational workflow for characterizing the electron density and electronic properties of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, a representative substituted aniline. By leveraging Density Functional Theory, researchers can gain critical insights into a molecule's structure and reactivity before embarking on costly and time-consuming synthetic efforts.

The presented analysis demonstrates how the interplay of electron-donating and electron-withdrawing substituents modulates the electronic landscape of the molecule. This understanding is crucial for:

  • Predicting Sites of Metabolism: Identifying electron-rich areas that are susceptible to oxidative metabolism.

  • Optimizing Target Binding: Modifying substituents to enhance or attenuate hydrogen bonding capabilities and electrostatic interactions with a protein target.[3]

  • Fine-Tuning pKa: Predicting how changes to the electronic structure will affect the molecule's ionization state at physiological pH.

The methodologies and principles detailed herein are broadly applicable to a wide range of small organic molecules, providing a foundational framework for computationally-driven drug discovery and development.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Thirunarayanan, G. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry-(IJC), 62(9). [Link]

  • Ahmed, A., et al. (2025, August 7). Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study. ResearchGate. [Link]

  • St. John, P. C., et al. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]

  • ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]

  • SpectraBase. (n.d.). Aniline. [Link]

  • Oubenali, M., et al. (2021, December 28). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. Thai Journal of Science and Technology. [Link]

  • ResearchGate. (2025, August 10). Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: Comparison with experimental CT transition energies. [Link]

  • Wu, Y.-J., et al. (2020, February 25). Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. ACS Publications. [Link]

  • RSC Publishing. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • ResearchGate. (2026, January 22). (PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]

  • PubMed. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]

  • PubChem. (n.d.). 3-Fluoro-N,N-dimethylaniline. [Link]

  • Oakwood Chemical. (n.d.). 3-Fluoro-4-methylaniline. [Link]

  • ResearchGate. (2026, February 23). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. [Link]

  • National Center for Biotechnology Information. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • ResearchGate. (2025, August 7). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. [Link]

  • arXiv.org. (2025, January 21). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]

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Exploratory

Preliminary toxicity and cytotoxicity screening of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

An In-Depth Technical Guide to the Preliminary Toxicity and Cytotoxicity Screening of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Abstract The development of novel chemical entities, such as (3-Fluoro-4-methyl-phenyl)-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Cytotoxicity Screening of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

Abstract

The development of novel chemical entities, such as (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, for pharmaceutical or other industrial applications necessitates a thorough evaluation of their potential toxicity at the earliest stages. This guide provides a comprehensive framework for the preliminary toxicity and cytotoxicity screening of this compound, designed for researchers, scientists, and drug development professionals. By integrating established in vitro and in vivo methodologies, this document outlines a scientifically rigorous, step-by-step approach to generating initial safety data. The narrative emphasizes the rationale behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards. This guide is intended to serve as a foundational resource for the initial toxicological assessment of novel fluoro-substituted aromatic amines.

Introduction

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine belongs to a class of fluorinated aromatic compounds. The introduction of fluorine into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets, making such compounds of great interest in medicinal chemistry and materials science. However, these same alterations can also lead to unforeseen toxicological profiles. Therefore, a systematic and early assessment of cytotoxicity and acute toxicity is paramount to any development program.

This guide will detail a two-pronged approach for the initial safety evaluation:

  • In Vitro Cytotoxicity Screening: To determine the compound's effect on cell viability and identify a concentration range that is toxic to cells in culture. This is a crucial first step that can help refine doses for subsequent in vivo studies and minimize animal use, in line with the 3Rs (Replacement, Reduction, and Refinement) principle.

  • Preliminary In Vivo Acute Oral Toxicity Assessment: To evaluate the systemic effects of a single high dose of the compound in a rodent model. This provides essential information on potential target organs of toxicity and helps in the classification of the substance according to global harmonized systems.

Part 1: In Vitro Cytotoxicity Screening

Rationale and Experimental Design

The initial assessment of a novel compound's toxicity begins at the cellular level. In vitro cytotoxicity assays are rapid, cost-effective, and provide a quantitative measure of a substance's ability to damage cells.[1] These assays are foundational in drug discovery for evaluating the therapeutic index of new drug candidates.[2]

Our experimental design employs two distinct human cell lines to gain a broader understanding of the compound's cytotoxic potential:

  • A cancerous cell line (e.g., HeLa - cervical cancer): To assess the compound's potential as an anti-cancer agent and determine its potency.

  • A non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells or IMR90 - normal human fibroblasts): To evaluate the compound's general cytotoxicity and selectivity. A compound that is highly toxic to both cancerous and non-cancerous cells may have a narrow therapeutic window and limited clinical utility.[3]

The primary endpoint for our in vitro assessment will be the IC50 (half-maximal inhibitory concentration) , which is the concentration of the compound that reduces cell viability by 50%.[4]

Core Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1][4]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture HeLa and HEK293 cells in their respective appropriate complete media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 100 µM).[4]

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (cells in medium only).

    • After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan.[4]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical In Vitro Cytotoxicity Data for (3-Fluoro-4-methyl-phenyl)-dimethyl-amine
Cell LineExposure Time (hours)IC50 (µM)
HeLa2445.2
4828.7
7215.1
HEK29324> 100
4885.4
7262.9
Visualization of In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (HeLa & HEK293) seed_plate Seed 96-Well Plate cell_culture->seed_plate compound_prep Compound Dilution Series add_compound Add Compound Dilutions compound_prep->add_compound incubate_24h Incubate 24h (Cell Attachment) seed_plate->incubate_24h incubate_24h->add_compound incubate_treat Incubate (24, 48, 72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Part 2: Preliminary In Vivo Acute Oral Toxicity Assessment

Rationale and Regulatory Context

Following the in vitro characterization, a preliminary in vivo study is conducted to understand the compound's effects in a whole-organism system. The primary goal of an acute oral toxicity study is to determine the potential health hazards that may arise from short-term exposure via the oral route.[5] The data from this study can be used for classification and labeling of the chemical and to inform dose selection for future, more extensive toxicity studies.[5][6]

We will follow the Up-and-Down Procedure (UDP) as described in the OECD Test Guideline 425.[7] This method is chosen for its ethical advantage of using a minimal number of animals while still allowing for the estimation of an LD50 (median lethal dose) and providing information on the substance's toxicity class.[7]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This protocol is intended for use with rodents, with female rats being the preferred species.[7]

Step-by-Step Methodology
  • Animal Selection and Acclimatization:

    • Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley females).

    • House the animals in appropriate conditions for at least 5 days to allow for acclimatization.

  • Dosing Procedure:

    • Fast the animals overnight prior to dosing.[5][6]

    • Administer (3-Fluoro-4-methyl-phenyl)-dimethyl-amine as a single oral dose via gavage. The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose).

    • The first animal is dosed at a step below the best preliminary estimate of the LD50.

    • Subsequent animals are dosed sequentially, typically at 48-hour intervals.[7]

    • If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased.

  • Observation Period:

    • Observe the animals for mortality and clinical signs of toxicity with special attention during the first 4 hours after dosing and then daily for a total of 14 days.[7]

    • Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.[6][7]

  • Necropsy:

    • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation

The results of the study should be presented in a clear, tabular format.

Table 2: Hypothetical Summary of Acute Oral Toxicity Study of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine in Rats (OECD TG 425)
Dose Level (mg/kg)Number of AnimalsMortalityTime of DeathKey Clinical Signs Observed
30010/1-No significant signs
200011/16 hoursLethargy, tremors, piloerection
30010/1-No significant signs
200011/18 hoursLethargy, tremors, piloerection
30010/1-No significant signs
Estimated LD50: ~550 mg/kg
Visualization of the Up-and-Down Procedure (UDP) Logic

G start Start with initial dose (e.g., 300 mg/kg) dose_animal Dose one animal start->dose_animal observe Observe for 48h dose_animal->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Death increase_dose Increase Dose (e.g., to 2000 mg/kg) survives->increase_dose decrease_dose Decrease Dose (e.g., to 50 mg/kg) dies->decrease_dose continue_test Continue until stopping criteria are met increase_dose->continue_test decrease_dose->continue_test continue_test->dose_animal end Calculate LD50 continue_test->end

Caption: Decision-making workflow for the OECD TG 425 Up-and-Down Procedure.

Discussion and Future Directions

The preliminary screening outlined in this guide provides a critical initial assessment of the toxicological profile of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine. The in vitro data will establish its cytotoxic potential and selectivity, while the in vivo study will provide an estimate of its acute oral toxicity and identify potential target organs.

Based on the hypothetical data presented:

  • The compound shows moderate cytotoxicity, with greater potency against the HeLa cancer cell line compared to the non-cancerous HEK293 cell line, suggesting some degree of selectivity.

  • The estimated acute oral LD50 of ~550 mg/kg in rats would classify the compound under the Globally Harmonized System (GHS), providing a basis for safe handling and further study design.

Future work should aim to elucidate the mechanism of cytotoxicity (e.g., apoptosis induction, cell cycle arrest). Further in vivo studies could include repeated dose toxicity studies (e.g., 28-day study) to understand the effects of longer-term exposure, as well as genotoxicity and mutagenicity assays.

References
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.).
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022).
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. (2002).
  • Guidance Document on Acute Oral Toxicity Testing | OECD. (2002).
  • Test No. 401: Acute Oral Toxicity - OECD. (n.d.).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program). (1987).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (2025).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.).

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Foundational

The Definitive Guide to the Pharmacokinetic Profiling of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Derivatives

A Senior Application Scientist's Perspective on Methodologies and Interpretations in Early Drug Discovery Authored by: Gemini, Senior Application Scientist Preamble: Charting the Course for Novel CNS-Targeted Therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies and Interpretations in Early Drug Discovery

Authored by: Gemini, Senior Application Scientist

Preamble: Charting the Course for Novel CNS-Targeted Therapeutics

In the landscape of modern drug discovery, particularly in the pursuit of novel central nervous system (CNS) agents, the (3-Fluoro-4-methyl-phenyl)-dimethyl-amine scaffold has emerged as a promising starting point. Its unique electronic and structural features, conferred by the fluorine and methyl substitutions on the aniline ring, present both opportunities and challenges in optimizing drug-like properties. A thorough understanding of the pharmacokinetic profile—the journey of a drug through the body—is paramount to successfully advancing these derivatives from the bench to the clinic.

This in-depth technical guide provides a comprehensive framework for the pharmacokinetic profiling of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine derivatives. Moving beyond a mere recitation of protocols, this document delves into the causal reasoning behind experimental choices, the establishment of self-validating methodologies, and the interpretation of data within the context of drug development. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous and logical progression of novel chemical entities.

The Foundational Pillar: In Vitro ADME Assessment

Early, cost-effective evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding medicinal chemistry efforts.[1][2] In vitro assays serve as the initial gatekeeper, providing critical data to predict in vivo performance.

Intestinal Permeability: The Gateway to Systemic Exposure

For orally administered drugs, the ability to cross the intestinal epithelium is the first critical step towards bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for this purpose.[3] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[3]

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assessment cluster_analysis Analysis & Interpretation Caco2 Caco-2 Cell Culture Seed Seed cells onto Transwell® inserts Caco2->Seed Differentiate Culture for 21 days to form a confluent monolayer Seed->Differentiate TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiate->TEER Dosing Add test compound to apical (A) or basolateral (B) side TEER->Dosing Incubate Incubate at 37°C for a defined period (e.g., 2 hours) Dosing->Incubate Sample Collect samples from both A and B compartments Incubate->Sample Quantify Quantify compound concentration via LC-MS/MS Sample->Quantify Calculate Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) Quantify->Calculate Classify Classify compound as low, medium, or high permeability Calculate->Classify

Caption: Bidirectional Caco-2 permeability assay workflow.

  • Causality in Experimental Choices: The bidirectional nature of this assay (measuring both apical-to-basolateral and basolateral-to-apical transport) is critical for identifying whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[3] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux, a common reason for poor oral bioavailability. The inclusion of a P-gp inhibitor, such as verapamil, can confirm this hypothesis.

  • Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® filter inserts at a density of approximately 60,000 cells/cm² and cultured for 21-25 days.[4]

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of the cell monolayer is measured to ensure the integrity of the tight junctions. A TEER value above 200 Ω·cm² is generally considered acceptable.[5]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber. The opposing chamber contains a compound-free buffer.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a specified time, typically 90-120 minutes.[4][6]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.

  • Quantification: The concentration of the test compound in all samples is determined by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Metabolic Stability: Predicting the First-Pass Effect

The metabolic stability of a compound provides an early indication of its susceptibility to degradation by drug-metabolizing enzymes, primarily in the liver.[7] This is a key determinant of a drug's half-life and oral bioavailability, as extensive first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation. For N,N-dimethylaniline derivatives, metabolism is expected to be a significant clearance pathway.

G cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis Compound Test Compound Solution Microsomes Pooled Liver Microsomes (Human, Rat) Cofactor NADPH regenerating system Initiate Initiate reaction by adding NADPH Preinc Pre-incubate compound and microsomes at 37°C Preinc->Initiate Timepoints Incubate and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Stop reaction with cold acetonitrile containing an internal standard Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot % remaining vs. time Analyze->Plot Calculate Calculate half-life (t½) and intrinsic clearance (Clint) Plot->Calculate

Caption: Workflow for determining metabolic stability in liver microsomes.

  • Causality in Experimental Choices: The use of pooled liver microsomes from multiple donors accounts for inter-individual variability in enzyme expression.[7] The reaction is initiated by the addition of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes, which are the primary drivers of phase I metabolism.[7] By measuring the disappearance of the parent compound over time, we can calculate the intrinsic clearance, a measure of the enzyme's metabolic capacity for the compound.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing pooled liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[8]

  • Pre-incubation: The test compound (e.g., 1 µM) is added to the microsome mixture and pre-incubated at 37°C for a few minutes.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.[8]

  • Time-course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding cold acetonitrile containing an internal standard.[7][8]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated as (k * incubation volume) / mg of microsomal protein.

Plasma Protein Binding: The Unbound Drug Hypothesis

Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its target.[9] Therefore, determining the extent of plasma protein binding (PPB) is critical for understanding a drug's distribution and for interpreting in vitro potency data. High plasma protein binding can limit the efficacy of a drug and affect its clearance.

G cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Quantification & Calculation Spike Spike test compound into plasma Load Load plasma into the sample chamber of a RED device Spike->Load Buffer Add buffer to the buffer chamber Incubate Incubate at 37°C with shaking for 4-6 hours to reach equilibrium Buffer->Incubate Sample Collect aliquots from both plasma and buffer chambers Incubate->Sample Prepare Prepare samples for LC-MS/MS analysis (e.g., protein precipitation) Sample->Prepare Quantify Quantify compound concentration in both chambers Prepare->Quantify Calculate Calculate the fraction unbound (fu) Quantify->Calculate

Caption: Rapid Equilibrium Dialysis (RED) workflow for plasma protein binding determination.

  • Causality in Experimental Choices: The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for PPB determination.[10] It utilizes a semi-permeable membrane that allows the small, unbound drug molecules to diffuse from the plasma-containing chamber to the buffer chamber until equilibrium is reached, while retaining the large plasma proteins and the protein-bound drug.[10] This physical separation provides a direct measurement of the unbound concentration.

  • Preparation: The test compound is spiked into plasma (human and a relevant preclinical species, e.g., rat) at a known concentration (e.g., 1 µM).

  • Loading the RED Device: The plasma containing the test compound is added to the sample chamber of the RED device, and dialysis buffer is added to the buffer chamber.[9]

  • Equilibration: The device is sealed and incubated at 37°C in a shaking water bath for 4 to 6 hours to allow the unbound drug to reach equilibrium across the membrane.[11]

  • Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

  • Sample Preparation: To determine the total concentration in the plasma chamber, an aliquot is diluted with buffer. To measure the unbound concentration (from both chambers), an equal volume of blank plasma is added to the buffer sample, and an equal volume of buffer is added to the plasma sample to equalize matrix effects for LC-MS/MS analysis. All samples are then subjected to protein precipitation with acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: The concentrations of the compound in the processed samples are quantified using a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

ParameterAssayTypical UnitsInterpretation for (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Derivatives
Permeability Caco-2Papp (10⁻⁶ cm/s)>10: High; 1-10: Moderate; <1: Low. High permeability is desirable for oral absorption.
Efflux Ratio Caco-2ER (Papp B-A / Papp A-B)>2 suggests the compound is a substrate for efflux transporters, potentially limiting oral bioavailability.
Metabolic Stability Liver Microsomest½ (min)>30: Stable; 10-30: Moderately stable; <10: Unstable. Higher stability suggests lower clearance and longer half-life.
Intrinsic Clearance Liver MicrosomesClint (µL/min/mg protein)Provides a quantitative measure of metabolic rate for in vitro-in vivo extrapolation.
Plasma Protein Binding REDfu (%)High binding (>99%) can limit free drug exposure and may be a liability. Moderate binding is often preferred.

The In Vivo Reality Check: Preclinical Pharmacokinetic Studies

While in vitro assays are predictive, in vivo pharmacokinetic studies in preclinical species are essential to understand how a compound behaves in a whole organism.[12] These studies provide critical data on a drug's concentration-time profile in the blood, which is used to calculate key pharmacokinetic parameters.

Study Design: A Tale of Two Routes

A typical initial in vivo PK study for a new chemical entity involves administration via both intravenous (IV) and oral (PO) routes in a rodent species, often the rat.[13][14]

  • Intravenous (IV) Administration: Bypassing absorption, an IV dose provides direct information on the drug's distribution and elimination (clearance). The data from an IV study is used to calculate absolute bioavailability.

  • Oral (PO) Administration: This route is most relevant for drugs intended for oral delivery in humans. The plasma concentration profile after oral dosing reflects the interplay of absorption, distribution, metabolism, and excretion.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are typically used.[15][16]

  • Dosing:

    • IV Group: The compound is administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected from the tail vein or another appropriate site at multiple time points.[16] A typical sampling schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[5][15]

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the key PK parameters.

Key Pharmacokinetic Parameters and Their Interpretation
ParameterDescriptionHow It's DeterminedImportance for (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Derivatives
Cmax Maximum observed plasma concentration.Directly from the plasma concentration-time curve (PO).Indicates the rate and extent of absorption. Important for assessing potential for on-target efficacy and off-target toxicity.
Tmax Time to reach Cmax.Directly from the plasma concentration-time curve (PO).Reflects the rate of absorption.
AUC Area under the plasma concentration-time curve.Calculated from the concentration-time data.Represents the total systemic exposure to the drug.
Half-life.The time it takes for the plasma concentration to decrease by half.A key determinant of the dosing interval.
CL Clearance.Dose / AUC (IV).The volume of plasma cleared of the drug per unit of time. Reflects the efficiency of elimination processes (metabolism and excretion).
Vdss Volume of distribution at steady state.Calculated from IV data.Indicates the extent of drug distribution into tissues versus remaining in the plasma. A large Vdss suggests extensive tissue distribution.
F (%) Absolute bioavailability.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug candidates.

Unraveling the Metabolic Fate

For (3-Fluoro-4-methyl-phenyl)-dimethyl-amine derivatives, understanding the metabolic pathways is crucial for several reasons: it helps to explain the observed clearance, to identify potentially active or toxic metabolites, and to predict potential drug-drug interactions.

Predicted Metabolic Pathways

Based on the N,N-dimethylaniline scaffold, the primary metabolic pathways are expected to be N-dealkylation and aromatic hydroxylation, catalyzed by CYP enzymes.[9] The presence of the fluoro and methyl groups will influence the regioselectivity and rate of these reactions.

  • N-Demethylation: Sequential removal of the methyl groups from the tertiary amine is a common metabolic route for N,N-dimethylanilines.[9]

  • Aromatic Hydroxylation: The electron-donating nature of the dimethylamino and methyl groups will activate the aromatic ring towards electrophilic attack by CYPs. The fluorine atom is a weak deactivator. Hydroxylation is likely to occur at positions ortho or para to the activating groups.

  • Impact of Fluorination: The C-F bond is significantly stronger than a C-H bond, making direct hydroxylation at the fluorine-substituted position highly unlikely.[2] Fluorine's electron-withdrawing nature can also influence the pKa of the amine and the overall electron density of the ring, which may alter the rate of metabolism at other sites.[2][17][18] Strategic placement of fluorine is a common medicinal chemistry strategy to block metabolic "hot spots" and improve metabolic stability.[2][18]

G Parent (3-Fluoro-4-methyl-phenyl)-dimethyl-amine N_demethyl N-demethylation (CYPs) Parent->N_demethyl Aromatic_hydroxyl Aromatic Hydroxylation (CYPs) Parent->Aromatic_hydroxyl Metabolite1 (3-Fluoro-4-methyl-phenyl)-methyl-amine N_demethyl->Metabolite1 Metabolite2 Hydroxylated Parent Aromatic_hydroxyl->Metabolite2 PhaseII Phase II Conjugation (UGTs, SULTs) Metabolite3 Glucuronide or Sulfate Conjugate PhaseII->Metabolite3 Metabolite1->PhaseII Metabolite2->PhaseII

Caption: Predicted metabolic pathways for (3-Fluoro-4-methyl-phenyl)-dimethyl-amine derivatives.

The Analytical Cornerstone: Bioanalytical Method Development

Accurate and reliable quantification of the drug in biological matrices is the bedrock of any pharmacokinetic study.[19] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[20]

LC-MS/MS Method Development and Validation

A robust bioanalytical method must be developed and validated according to regulatory guidelines (e.g., FDA M10 guidance).[21][22]

  • Analyte and Internal Standard (IS) Tuning: The mass spectrometer is tuned to determine the optimal precursor and product ions for the analyte and a suitable internal standard (often a stable isotope-labeled version of the analyte or a close structural analog). This is typically done in Multiple Reaction Monitoring (MRM) mode for high selectivity.[23]

  • Sample Preparation: A simple and reproducible sample preparation method is developed to remove proteins and other matrix components that can interfere with the analysis. Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common and effective first approach.[20][24]

  • Chromatographic Separation: A reversed-phase HPLC or UHPLC method is developed to separate the analyte from endogenous matrix components and any potential metabolites. A C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid is a typical starting point.[23][25]

  • Method Validation: The method is validated for:

    • Selectivity and Specificity: Ensuring no interference from matrix components at the retention time of the analyte and IS.[26]

    • Calibration Curve: Demonstrating a linear relationship between concentration and response over the expected concentration range in the study samples.[24]

    • Accuracy and Precision: Assessing the closeness of measured values to the nominal values and the variability of replicate measurements, respectively.[23]

    • Recovery and Matrix Effects: Evaluating the efficiency of the extraction process and the influence of the biological matrix on ionization.[24]

    • Stability: Confirming the stability of the analyte in the biological matrix under various storage and handling conditions.[19]

Conclusion: Synthesizing Data for Informed Decisions

The pharmacokinetic profiling of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine derivatives is a multi-faceted process that requires a logical, stepwise approach. By integrating robust in vitro ADME data with definitive in vivo pharmacokinetic studies, underpinned by validated bioanalytical methods, researchers can build a comprehensive understanding of a compound's disposition. This knowledge is not merely academic; it is the critical foundation upon which informed decisions are made in the complex, high-stakes process of drug discovery and development. The strategic application of the principles and methodologies outlined in this guide will empower research teams to efficiently identify and optimize candidates with the greatest potential for clinical success.

References

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  • Dalvie, D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
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  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2018). FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. Retrieved from [Link]

  • InfinixBio. (2026). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Ertl, P., et al. (2000). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 32(4), 305-318.
  • Singh, P., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Synthesis, 18(6), 578-592.
  • Gorrod, J. W., & Gooderham, N. J. (1987).
  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Colburn, W. A. (1981). A review of the principles and practices of pharmacokinetic studies in mice. Journal of Pharmacokinetics and Biopharmaceutics, 9(5), 577-591.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • University of Iowa. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]

  • D'Arienzo, C. J., et al. (2015). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies.
  • Instech Laboratories. (2018). Hands Off Rodent Blood Sampling. Retrieved from [Link]

  • AxisPharm. (n.d.). Single Dose PK Study. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Pharmacology Discovery Services. (n.d.). Microsampling in In Vivo Pharmacokinetic Studies. Retrieved from [Link]

  • InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]

  • Wager, T. T., et al. (2016). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(1), 16-21.
  • Boström, J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 426-430.
  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

  • Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019). ADME Properties. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 26(2), 644-652.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Lee, J. E., & Lee, S. (2016). A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study. Molecules, 21(1), 84.
  • Zhang, Y., et al. (2018). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 26(2), 644-652.
  • Dalvie, D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6401-6447.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4347.
  • Susararla, K. P. C., et al. (2024). Quantification of oteseconazole in rat plasma using LC-MS/MS and its application to pharmacokinetic study. Journal of Applied Pharmaceutical Research, 12(4), 1-8.
  • O'Bryant, C., et al. (2022).
  • Li, X., et al. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. Drug Design, Development and Therapy, 14, 4899–4907.
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  • The University of Aberdeen. (2017). Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, estimated efficacy and ADME properties of selected hit compounds. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

Application Note: Laboratory Synthesis and Optimization of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine via Cascade Reductive Amination Target Compound: (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (Synonym: 3-fluoro-N,N,4-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis and Optimization of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine via Cascade Reductive Amination

Target Compound: (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (Synonym: 3-fluoro-N,N,4-trimethylaniline) CAS Registry Number: 1369865-37-1 Application Focus: Pharmaceutical intermediate synthesis, structural derivatization, and process optimization.

Strategic Rationale & Mechanistic Insights

The conversion of a primary aniline to an N,N-dimethyl tertiary amine requires highly selective exhaustive alkylation. Direct alkylation using methyl iodide or dimethyl sulfate is notoriously difficult to control, frequently resulting in over-alkylation to yield unwanted quaternary ammonium salts. Reductive amination bypasses this limitation entirely; from its fundamental mechanism, it is clear that a quaternary ammonium salt will never form, because it is impossible for a tertiary amine to form another imine or iminium ion[1].

While the classic Eschweiler–Clarke reaction (utilizing formic acid and formaldehyde) is a staple for this transformation, aryl primary amines, such as aniline derivatives, are less suitable in the classic method. They often yield resinous products or low conversions (<50%) due to the reduced nucleophilicity of the aromatic amine[2].

To achieve high yields and high purity on a laboratory scale, this protocol employs the Borch Reductive Amination methodology. This process turns aldehydes or ketones into secondary or tertiary amines within a single reaction vessel[3]. We utilize Sodium Cyanoborohydride (NaBH₃CN) as the hydride source. NaBH₃CN is preferred over stronger reductants (e.g., NaBH₄) due to its stability in weakly acidic media and its ability to avoid over-reduction of other functional groups[3]. The cyanide ligand stabilizes the borohydride, slowing its decomposition and enabling selective hydride transfer exclusively to the highly electrophilic protonated iminium intermediate[3].

Mechanism A Primary Aniline B Hemiaminal A->B + HCHO C Iminium Ion 1 (pH 4-6) B->C - H2O (H+) D Secondary Amine C->D NaBH3CN (Hydride) E Iminium Ion 2 (pH 4-6) D->E + HCHO - H2O F Tertiary Amine E->F NaBH3CN (Hydride)

Figure 1: Mechanistic pathway of the cascade Borch reductive amination.

Quantitative Data & Stoichiometry

To drive the cascade reaction through the secondary amine intermediate to the exhaustive N,N-dimethylated product, a stoichiometric excess of both the C1 source (formaldehyde) and the reductant is required.

Table 1: Reagent Stoichiometry for 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
3-Fluoro-4-methylaniline 125.141.01.25 g (10 mmol)Primary Substrate
Formaldehyde (37% aq) 30.033.52.60 mL (35 mmol)Electrophile / C1 Source
Sodium Cyanoborohydride 62.843.01.88 g (30 mmol)Chemoselective Reductant
Glacial Acetic Acid 60.05~2.0~1.15 mLAcid Catalyst / pH Buffer
Methanol (Anhydrous) 32.04N/A25 mLSolvent

Step-by-Step Laboratory Protocol (Self-Validating System)

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure each mechanistic milestone is achieved before proceeding.

Step 1: Imine/Iminium Formation

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-fluoro-4-methylaniline (1.25 g, 10 mmol) and anhydrous methanol (25 mL).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add 37% aqueous formaldehyde (2.60 mL, 35 mmol) dropwise over 5 minutes.

  • Add glacial acetic acid (~1.15 mL) dropwise.

  • Validation Check 1 (pH Control): Spot the mixture on pH paper. Maintain pH 4~6. Excess acid decomposes NaBH₃CN, while higher pH deprotonates the imine, hindering reduction[3].

  • Stir the mixture at 0 °C for 30 minutes to allow for hemiaminal formation and subsequent dehydration to the iminium ion.

Step 2: Controlled Reduction

  • While maintaining the temperature at 0 °C, add Sodium Cyanoborohydride (1.88 g, 30 mmol) in three equal portions over 15 minutes. Caution: Perform inside a well-ventilated fume hood, as trace HCN gas can evolve if the pH drops below 4.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the reaction for 12 hours.

  • Validation Check 2 (Reaction Progress): Perform TLC (Hexanes/Ethyl Acetate 8:2). The primary aniline spot (lower , UV active) should be completely consumed and replaced by a single, higher spot corresponding to the less polar tertiary amine.

Step 3: Quenching and Extraction

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

  • Validation Check 3 (Quench Completion): Monitor gas evolution (CO₂ and H₂). The quench is complete when effervescence ceases and the aqueous phase pH is > 7.

  • Evaporate the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 4: Chromatographic Purification

  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and concentrate to afford (3-Fluoro-4-methyl-phenyl)-dimethyl-amine as a pale yellow to colorless oil.

Workflow Start 3-Fluoro-4-methylaniline + Methanol AddAldehyde Add 37% Formaldehyde (Ice Bath, 0°C) Start->AddAldehyde Imine Imine/Iminium Formation (Stir 30 min) AddAldehyde->Imine AddReductant Add NaBH3CN + AcOH (Maintain pH 4-6) Imine->AddReductant Reduction Reductive Amination (RT, 12 hours) AddReductant->Reduction Quench Quench with Sat. NaHCO3 (pH > 7) Reduction->Quench Extraction Extract with EtOAc Wash & Dry Quench->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Product (3-Fluoro-4-methyl-phenyl) -dimethyl-amine Purification->Product

Figure 2: Experimental workflow for the reductive N,N-dimethylation of 3-fluoro-4-methylaniline.

Analytical Validation Parameters

To definitively confirm the success of the synthesis, the isolated compound must be subjected to the following analytical validations:

  • ¹H NMR (CDCl₃, 400 MHz): The defining marker of success is the complete disappearance of the broad primary amine -NH₂ singlet (typically ~3.5–4.0 ppm) and the emergence of a sharp 6H singlet integrating for the -N(CH₃)₂ protons at approximately 2.90 ppm.

  • LC-MS (ESI+): The mass spectrum should display a clean molecular ion peak [M+H]⁺ at m/z 154.1, confirming the addition of two methyl groups (mass shift of +28 Da from the starting material).

References

  • Eschweiler–Clarke reaction - Grokipedia. Available at: 2

  • Eschweiler–Clarke reaction - Wikipedia. Available at: 1

  • Borch Reductive Amination - Alfa Chemistry. Available at: 3

Sources

Application

Application Note &amp; Protocol: Initial In Vitro Characterization of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

Abstract This document provides a detailed guide for the initial in vitro evaluation of the novel compound (3-Fluoro-4-methyl-phenyl)-dimethyl-amine. Recognizing that the first step in characterizing a new chemical entit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the initial in vitro evaluation of the novel compound (3-Fluoro-4-methyl-phenyl)-dimethyl-amine. Recognizing that the first step in characterizing a new chemical entity is to assess its fundamental interaction with biological systems, this guide focuses on establishing a robust protocol for determining its cytotoxic potential. We present a comprehensive, step-by-step workflow, from the critical preparation of a validated stock solution to the execution and analysis of a fluorescence-based cytotoxicity assay. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step. This approach ensures that researchers can generate reliable, reproducible data to inform subsequent, more specific mechanism-of-action studies.

Introduction and Compound Profile

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine is a substituted aniline derivative. The presence of a fluoroaniline core is significant, as this moiety is a common building block in medicinal chemistry, often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] The introduction of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity.[1] Similarly, aniline derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and antioxidant effects.[3]

Given its structural features, an initial biological characterization is warranted. The primary and most crucial first step is to determine the compound's effect on cell viability. A cytotoxicity assay provides a therapeutic window, establishing a concentration range that is non-toxic for use in subsequent functional assays or, conversely, identifying its potential as a cytotoxic agent. This application note details the foundational protocols for this essential primary screening.

Table 1: Chemical Properties of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

PropertyValueSource
IUPAC Name (3-Fluoro-4-methyl-phenyl)-dimethyl-amine-
Synonyms 4-Fluoro-N,N,3-trimethylaniline[4]
CAS Number 1369865-37-1[5]
Molecular Formula C₉H₁₂FNCalculated
Molecular Weight 153.20 g/mol Calculated
SMILES CN(C)C1=CC(F)=C(C)C=C1[5]

Foundational Protocol: Stock Solution Preparation

The accuracy of any in vitro assay begins with the precise preparation of the test compound. Stock solutions are highly concentrated solutions from which working dilutions are made.[6] This practice minimizes repetitive weighing of small, hard-to-measure quantities and reduces the risk of error.[7] Furthermore, high-concentration stock solutions in an appropriate solvent like DMSO are often more stable than dilute aqueous solutions.[6][7]

Rationale for Solvent Choice

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine, as a small organic molecule, is predicted to have poor solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous cell culture media. It is critical, however, to ensure the final concentration of DMSO in the cell culture wells remains low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_store Storage & Handling weigh 1. Weigh Compound Accurately weigh ~10 mg of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine. dissolve 2. Dissolve in DMSO Add pure DMSO to achieve a precise 10 mM concentration. weigh->dissolve Target: 10 mM vortex 3. Ensure Complete Solubilization Vortex thoroughly. Use gentle warming if necessary. dissolve->vortex aliquot 4. Aliquot Dispense into small, single-use volumes in sterile, tightly-sealed vials. vortex->aliquot Avoids freeze-thaw cycles store 5. Store Store at -20°C or -80°C, protected from light. aliquot->store thaw 6. Thaw Properly Warm to room temperature before opening to prevent water condensation. store->thaw Use one aliquot per experiment

Caption: Workflow for preparing a 10 mM primary stock solution.

Step-by-Step Protocol: 10 mM Stock Solution
  • Calculation: Determine the volume of DMSO needed. For 10 mg of compound (MW = 153.20 g/mol ) to make a 10 mM stock:

    • Moles = 0.010 g / 153.20 g/mol = 6.527 x 10⁻⁵ mol

    • Volume (L) = Moles / Molarity = 6.527 x 10⁻⁵ mol / 0.010 mol/L = 0.006527 L

    • Volume = 6.527 mL of DMSO

  • Preparation: Accurately weigh the compound into a sterile, appropriate-sized glass or chemical-resistant polypropylene tube.

  • Dissolution: Using a calibrated pipette, add the calculated volume of high-purity, sterile DMSO.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief sonication or warming in a 37°C water bath can assist, but ensure the compound is stable to heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk.[9]

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials.[10] Store immediately at -20°C or -80°C, protected from light.

Core Protocol: In Vitro Cytotoxicity Assay

This protocol employs a fluorescent dye that is impermeant to live cells but stains the DNA of cells with compromised membrane integrity, a hallmark of cytotoxicity.[11][12] The increase in fluorescence intensity is directly proportional to the number of dead cells. This method is sensitive and can be adapted for real-time, kinetic measurements.[12]

Materials and Reagents
  • Cell Line: A common, robust cell line such as HeLa (human cervical cancer) or A549 (human lung carcinoma).[1][8]

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plate: Sterile, opaque-walled 96-well plates are required to minimize well-to-well signal crosstalk.[12]

  • Test Compound: 10 mM stock of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine in DMSO.

  • Cytotoxicity Reagent: A commercial fluorescence-based cytotoxicity assay kit (e.g., CellTox™ Green Cytotoxicity Assay).

  • Positive Control: A known cytotoxic agent, such as Saponin or Staurosporine.

  • Vehicle Control: DMSO.

Experimental Workflow Diagram

cluster_day1 Setup cluster_day2 Execution & Measurement cluster_analysis Analysis seed Day 1: Seed Cells Plate cells in a 96-well plate (e.g., 5,000 cells/well). Incubate overnight. prep_dilutions Day 2: Prepare Dilutions Perform serial dilutions of the 10 mM stock in culture medium. seed->prep_dilutions treat_cells Day 2: Treat Cells Add compound dilutions, vehicle control, and positive control to the plate. prep_dilutions->treat_cells add_dye Day 2: Add Reagent Add the fluorescent cytotoxicity dye to all wells. treat_cells->add_dye incubate Day 2-4: Incubate Incubate for desired time period (e.g., 24, 48, 72 hours). add_dye->incubate read_plate Measure Fluorescence Read plate on a fluorometer (e.g., Ex: 485 nm, Em: 520 nm). incubate->read_plate analyze Analyze Data Calculate % cytotoxicity. Plot dose-response curve & find IC50. read_plate->analyze

Caption: General workflow for the fluorescence-based cytotoxicity assay.

Step-by-Step Assay Protocol

Day 1: Cell Seeding

  • Cell Preparation: Harvest logarithmically growing cells and perform a cell count to determine cell concentration and viability.

  • Seeding: Dilute the cell suspension to the desired seeding density (a good starting point is 5,000-10,000 cells per well).

  • Plating: Add 100 µL of the cell suspension to the inner 60 wells of a 96-well opaque plate. Add 100 µL of sterile PBS or culture medium to the outer perimeter wells to minimize evaporation from the sample wells during incubation.[13]

  • Incubation: Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume growth.

Day 2: Compound Treatment

  • Prepare Serial Dilutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare a top concentration of the compound in culture medium. For example, to get a 100 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution. Ensure the intermediate DMSO concentration is managed.

    • Perform a series of 1:2 or 1:3 dilutions in culture medium to create a dose-response range (e.g., 100 µM, 50 µM, 25 µM... down to ~0.1 µM).

  • Prepare Controls:

    • Vehicle Control: Prepare a solution with the highest concentration of DMSO that will be in any well (e.g., 0.5%).

    • Positive Control: Prepare a dilution of a known cytotoxic agent at a concentration known to cause 100% cell death.

    • No-Cell Control: Wells containing only medium and the cytotoxicity reagent for background subtraction.

  • Add Cytotoxicity Reagent: Prepare the fluorescent dye according to the manufacturer's instructions, often by diluting it directly into the medium containing your compound dilutions and controls.[14]

  • Treat Cells: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the appropriate wells (typically in triplicate).

  • Incubation: Return the plate to the 37°C incubator.

Day 2-4: Measurement

  • Equilibration: Before reading, remove the plate from the incubator and let it equilibrate to room temperature for 20-30 minutes to ensure temperature uniformity.[12]

  • Fluorescence Reading: Measure the fluorescence using a plate reader with filters appropriate for the dye (e.g., excitation at ~485 nm and emission at ~520 nm).[12] Readings can be taken at multiple time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other readings.

  • Calculate Percent Cytotoxicity: Normalize the data relative to your controls for each concentration of the test compound.

    • Formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Positive Control - Vehicle Control)

  • Dose-Response Curve: Plot the % Cytotoxicity (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% of the maximal cytotoxic response.

Table 2: Example Data for IC₅₀ Calculation

Concentration (µM)Log Concentration% Cytotoxicity (Mean)
1002.0098.5
501.7085.1
251.4052.3
12.51.1020.7
6.250.808.9
3.130.504.1
0 (Vehicle)-0.0

Interpretation: A potent cytotoxic compound will have a low IC₅₀ value (nM to low µM range). A high IC₅₀ value (>50-100 µM) suggests the compound has low cytotoxicity under the tested conditions. This IC₅₀ value is critical for designing future experiments, allowing researchers to select non-toxic concentrations for mechanistic studies or to identify a starting point for further development as a cytotoxic agent.

References

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available from: [Link]

  • Enfanos. Preparation of Stock Solutions. Available from: [Link]

  • NextSDS. 3-FLUORO-4'-METHYL[1,1'-BIPHENYL]-4-AMINE — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam GS, et al., editors. Assay Guidance Manual. Available from: [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. Available from: [Link]

  • Káňovičová, L., et al. (2023). Nitrogen-Containing Flavonoids—Preparation and Biological Activity. ACS Omega. Available from: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • Bitesize Bio. (2022). Top Ten Tips for Making Stock Solutions. Available from: [Link]

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  • Chemsrc. 3-Chloro-4-fluoroaniline | CAS#:367-21-5. Available from: [Link]

  • Semantic Scholar. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available from: [Link]

  • Svidritskiy, E. A., et al. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Kim, H., et al. (2022). Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. Molecules. Available from: [Link]

  • Wikipedia. 4-Fluoroaniline. Available from: [Link]

  • Macpherson, C., et al. (2012). A Continuous, Fluorescent, High-Throughput Assay for Human Dimethylarginine Dimethylaminohydrolase-1. Assay and Drug Development Technologies. Available from: [Link]

  • Šteflová, J., et al. (2023). Triarylborane-“Click” Fluorescent Tag for Orthogonal Amino Acid Labelling, Interactions with DNA, Protein, and Cyclodextrins. International Journal of Molecular Sciences. Available from: [Link]

  • Gourlay, B. (2022). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

Welcome to the technical support center for the synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (3-Fluoro-4-methyl-phenyl)-dimethyl-amine?

There are several viable synthetic pathways to (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, each with its own advantages and challenges. The selection of a particular route often depends on the starting materials available, scale of the reaction, and desired purity. The three most common methods are:

  • Eschweiler-Clarke Reaction: This is a classic method for the methylation of primary or secondary amines.[1][2] It involves the reaction of the corresponding primary amine (3-Fluoro-4-methyl-aniline) with excess formaldehyde and formic acid.[1] The reaction is typically robust and cost-effective.

  • Reductive Amination: This method involves the reaction of 3-fluoro-4-methylaniline with an appropriate carbonyl compound (formaldehyde) to form an imine intermediate, which is then reduced in situ to the desired dimethylated product.[3] Various reducing agents can be employed, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[3][4]

  • Buchwald-Hartwig Amination: This is a modern and versatile palladium-catalyzed cross-coupling reaction.[5][6] It allows for the formation of C-N bonds between an aryl halide (e.g., 1-bromo-3-fluoro-4-methylbenzene) and dimethylamine. This method is often preferred for its high functional group tolerance and broad substrate scope.[5][7]

Q2: I am attempting the Eschweiler-Clarke reaction, but my yields are consistently low. What are the likely causes?

Low yields in the Eschweiler-Clarke reaction can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of both formaldehyde and formic acid. The reaction is driven to completion by the decomposition of formic acid to CO2, which is irreversible.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Temperature: The reaction is typically performed at or near boiling temperatures.[1] Insufficient heating can lead to a sluggish reaction. Conversely, excessively high temperatures might lead to decomposition of starting material or product.

  • Purity of Starting Materials: Ensure your 3-fluoro-4-methylaniline is of high purity. Impurities can interfere with the reaction.

  • Side Reactions: While the Eschweiler-Clarke reaction is generally clean, side reactions can occur. With anilines, high molecular weight condensation products can sometimes form.[8]

Q3: I am observing the formation of a significant amount of monomethylated product, (3-Fluoro-4-methyl-phenyl)-methyl-amine. How can I favor the formation of the dimethylated product?

The formation of the tertiary amine is generally more favorable in the Eschweiler-Clarke reaction.[1] If you are isolating a significant amount of the secondary amine, consider the following:

  • Stoichiometry of Reagents: Ensure you are using a sufficient excess of formaldehyde. Using less than two equivalents of formaldehyde per equivalent of primary amine can result in a mixture of secondary amine and unreacted starting material.[1]

  • Reaction Time: The second methylation step might be slower. Increasing the reaction time could help drive the reaction to completion.

Q4: During my Buchwald-Hartwig amination, I am getting a low yield and recovery of my starting aryl halide. What could be the issue?

Low conversion in a Buchwald-Hartwig amination can be a complex issue. Here are some key areas to investigate:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). The choice of phosphine ligand is also crucial; sterically hindered ligands often provide better results.[5]

  • Base Selection: The choice of base is critical. Common bases include sodium tert-butoxide, potassium tert-butoxide, and lithium bis(trimethylsilyl)amide (LiHMDS). The strength and solubility of the base can significantly impact the reaction rate and yield.[9]

  • Solvent Choice: Toluene and dioxane are common solvents for this reaction.[9][10] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[9] If you are using an aryl chloride, a more active catalyst system may be required.

Troubleshooting Guide

This section provides a more detailed, issue-specific guide to resolving common problems encountered during the synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine.

Issue 1: Low Yield in Eschweiler-Clarke Methylation
Potential Cause Explanation Recommended Solution
Insufficient Reagents The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1]Use at least 2.5-3 equivalents of formaldehyde and a similar excess of formic acid relative to the starting amine.
Low Reaction Temperature The reaction is typically refluxed to ensure a sufficient reaction rate.[1]Maintain the reaction temperature at or near the boiling point of the reaction mixture (typically around 100°C).
Reaction Time Too Short The double methylation may require a longer reaction time to go to completion.Monitor the reaction by TLC or LC-MS. Continue heating until the starting material and the monomethylated intermediate are no longer observed.
Impure Starting Amine Impurities in the 3-fluoro-4-methylaniline can inhibit the reaction.Purify the starting amine by distillation or recrystallization before use.
Issue 2: Formation of Impurities and Purification Challenges
Potential Cause Explanation Recommended Solution
Over-alkylation (Quaternary Salt Formation) While the Eschweiler-Clarke reaction typically stops at the tertiary amine stage,[1][11] aggressive alkylating agents like methyl iodide can lead to the formation of quaternary ammonium salts.The Eschweiler-Clarke method is preferred to avoid this.[11] If using other methylation methods, carefully control the stoichiometry of the alkylating agent.
Co-elution during Chromatography Tertiary amines can be challenging to purify by standard silica gel chromatography due to their basicity.[12]Use an amine-functionalized silica gel or add a small amount of a volatile amine (e.g., triethylamine or ammonia in methanol) to the eluent to improve peak shape and separation.[12]
Residual Formic Acid After the Eschweiler-Clarke reaction, residual formic acid needs to be neutralized.During workup, carefully basify the reaction mixture with a strong base like sodium hydroxide until the aqueous layer is strongly alkaline.
Emulsion during Extraction The basic nature of the product can lead to the formation of emulsions during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol 1: Optimized Eschweiler-Clarke Synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

Materials:

  • 3-Fluoro-4-methylaniline (1.0 eq)

  • Formaldehyde (37% in water, 3.0 eq)

  • Formic acid (98-100%, 3.0 eq)

  • Sodium hydroxide (for workup)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-fluoro-4-methylaniline.

  • Add formic acid, followed by the slow addition of formaldehyde solution.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.

  • Extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine).

Visualizations

Diagram 1: Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction to Secondary Amine cluster_2 Step 3: Repetition for Tertiary Amine Primary Amine Primary Amine Imine Imine Primary Amine->Imine + HCHO, -H2O Formaldehyde Formaldehyde Formaldehyde->Imine Secondary Amine Secondary Amine Imine->Secondary Amine + HCOOH, -CO2 Formic Acid Formic Acid Formic Acid->Secondary Amine Tertiary Amine (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Secondary Amine->Tertiary Amine + HCHO, + HCOOH, -H2O, -CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Low Yield Low Yield Check Reaction Monitoring Check Reaction Monitoring Low Yield->Check Reaction Monitoring Incomplete Reaction Incomplete Reaction Check Reaction Monitoring->Incomplete Reaction Reaction Complete Reaction Complete Check Reaction Monitoring->Reaction Complete No Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Yes Check Reagent Stoichiometry Check Reagent Stoichiometry Incomplete Reaction->Check Reagent Stoichiometry Workup/Purification Issue Workup/Purification Issue Reaction Complete->Workup/Purification Issue Check for Emulsions Check for Emulsions Workup/Purification Issue->Check for Emulsions Optimize Chromatography Optimize Chromatography Workup/Purification Issue->Optimize Chromatography

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]

  • ACS Publications. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • ACS Publications. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). Eschweiler-Clarke for Ethyl or Propyl groups. Retrieved from [Link]

  • PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]

  • University of Kansas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Borch Reductive Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

  • Princeton University. (n.d.). deamination.pdf. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/deamination.pdf]([Link] Macmillan Group/files/deamination.pdf)

  • RSC Publishing. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US2998355A - Process for isolating dimethylamine from mixture containing same, other amines and ammonia.
  • Rasayan Journal of Chemistry. (n.d.). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Derivatives

Introduction Welcome to the technical support center for the synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine and its derivatives. These compounds are valuable intermediates in pharmaceutical and materials science...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine and its derivatives. These compounds are valuable intermediates in pharmaceutical and materials science research, prized for the unique electronic and metabolic properties conferred by the fluoro- and methyl-substituted aromatic ring.[1] The successful synthesis of these target molecules is highly dependent on the precise control of reaction parameters, with temperature and time being the most critical variables to master.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reactions for maximum yield and purity. We will explore the core principles governing these reactions, address common issues in a direct question-and-answer format, and provide a systematic protocol for optimization.

Core Principles: The Critical Interplay of Temperature and Time

The synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine derivatives typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. In both cases, temperature and time are not independent variables but are deeply intertwined, governing reaction rate, product selectivity, and impurity profiles.

  • Reaction Temperature (Kinetics & Thermodynamics): Temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2] For SNAr reactions, heat is often required to overcome the energy barrier of the initial nucleophilic attack on the electron-deficient aromatic ring.[3] In Buchwald-Hartwig aminations, specific temperatures are needed to drive the catalytic cycle, which involves multiple steps like oxidative addition and reductive elimination.[4][5] However, excessive heat can lead to undesired side reactions, such as decomposition of starting materials, catalysts, or products, and can promote the formation of thermodynamic byproducts over the desired kinetic product.

  • Reaction Time (Completion vs. Degradation): The goal is to allow the reaction to proceed to completion without initiating significant product degradation or side-product formation. Insufficient reaction time will result in low conversion of starting materials. Conversely, excessively long reaction times, even at optimal temperatures, can lead to the accumulation of impurities. Monitoring the reaction progress is therefore crucial to identifying the point of maximum product formation before side reactions become significant.[4]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I've assembled my reaction, but after several hours, TLC/LC-MS analysis shows only starting material. What are the most likely causes related to temperature and time?

A: This is a classic case of insufficient activation energy or slow reaction kinetics. Here’s how to troubleshoot:

  • Cause: The reaction temperature is too low to overcome the activation energy barrier. SNAr reactions on moderately activated rings and Buchwald-Hartwig couplings often require heating to proceed efficiently.[2][6]

  • Solution 1 (Incremental Temperature Increase): Gradually increase the reaction temperature in 10-20 °C increments. For example, if you started at 80 °C, try running the reaction at 100 °C and then 120 °C. Monitor the reaction at each new temperature for 1-2 hours to see if product formation begins. Many Buchwald-Hartwig reactions run optimally between 80-110 °C.[4][5]

  • Solution 2 (Extended Reaction Time): If you observe slow but steady product formation at your current temperature, the reaction may simply need more time. Extend the reaction time to 24 hours, taking aliquots every 4-6 hours to monitor progress. Some coupling reactions can take up to 24 hours to reach completion.[4][6]

  • Expert Insight: Be aware that the reactivity of the aryl halide is critical. In SNAr, the order of reactivity is F > Cl > Br > I because the highly electronegative fluorine atom makes the attached carbon more electrophilic and speeds up the rate-determining nucleophilic attack step.[2][7] If you are using a less reactive halide (e.g., chloro-), higher temperatures will almost certainly be necessary compared to a fluoro- starting material.

Issue 2: Significant Impurity Formation

Q: My reaction yields the desired product, but it's contaminated with multiple side products, making purification difficult. How can I adjust temperature and time to improve purity?

A: This indicates that your reaction conditions are too harsh, leading to side reactions or product degradation. The key is to find a balance that is energetic enough to form the product but not so energetic as to cause further reactions.

  • Cause 1 (Temperature Too High): Excessive heat can cause decomposition of reactants or the product. It can also enable side reactions that have a higher activation energy than your desired reaction. For instance, in some cases, diarylation (reaction of the product amine with another molecule of aryl halide) can occur at high temperatures.[8]

  • Solution 1 (Lower Temperature, Longer Time): Reduce the reaction temperature by 10-20 °C and simultaneously increase the reaction time. This "low and slow" approach often favors the formation of the desired kinetic product over undesired thermodynamic byproducts. For example, instead of 110 °C for 4 hours, try 90 °C for 12-18 hours.

  • Cause 2 (Reaction Time Too Long): Even at an optimal temperature, leaving a reaction for too long can lead to the slow accumulation of side products or degradation of the target molecule.

  • Solution 2 (Time-Course Study): Run the reaction at the previously determined optimal temperature but monitor it closely. Take an aliquot every 1-2 hours and analyze by LC-MS to determine the time point at which the product-to-impurity ratio is highest. Quench the reaction at this optimal time.[9][10]

Issue 3: Reaction Stalls and Does Not Go to Completion

Q: The reaction starts well, forming product for the first few hours, but then it stalls, leaving a significant amount of starting material. What's happening?

A: Reaction stalling often points to catalyst deactivation or solubility issues, both of which are influenced by temperature.

  • Cause: The active catalytic species (in a Buchwald-Hartwig reaction) can be thermally unstable and may decompose over time at elevated temperatures, especially if the reaction is run for an extended period.[5] It's also possible that one of the reactants or the base is not sufficiently soluble at the reaction temperature, preventing it from participating effectively in the reaction.[5]

  • Solution 1 (Moderate the Temperature): If you suspect catalyst decomposition, try running the reaction at a lower temperature. While this will slow the reaction rate, it may preserve the catalyst's lifetime, allowing the reaction to proceed to completion over a longer period.

  • Solution 2 (Solvent and Temperature Check): Ensure all your reagents are fully dissolved at the reaction temperature. If you notice solid material, you may need to switch to a higher-boiling solvent that can both achieve the necessary temperature and maintain solubility. Toluene is a common choice for its high boiling point in Buchwald-Hartwig reactions.[5]

  • Expert Insight: It is crucial to perform these reactions under an inert atmosphere (argon or nitrogen). Oxygen can irreversibly deactivate the palladium catalyst, which can manifest as stalling.[5][6] While not directly a temperature/time issue, higher temperatures can accelerate this deactivation if the inert atmosphere is compromised.

Systematic Optimization Protocol

For a new derivative, a systematic approach is more efficient than random "guess-and-check" experiments. A Design of Experiments (DoE) approach is highly recommended, but a simplified One-Variable-at-a-Time (OVAT) method can also be effective.[11]

Step-by-Step Guide to Temperature and Time Optimization
  • Establish a Baseline: Start with a set of standard conditions based on literature precedents for similar substrates.[4] A good starting point for a Buchwald-Hartwig amination of a fluoro-aromatic compound could be:

    • Temperature: 100 °C

    • Time: 12 hours

    • Solvent: Toluene or Dioxane

    • Base: NaOtBu or K₃PO₄

    • Catalyst/Ligand: A standard palladium precatalyst system (e.g., XPhos Pd G3).[5]

  • Temperature Screening: Set up a series of small-scale parallel reactions. Keep the reaction time constant (e.g., 8 hours) and vary only the temperature.

    • Reaction 1: 80 °C

    • Reaction 2: 100 °C

    • Reaction 3: 120 °C

    • Analyze the yield and impurity profile for each reaction to identify the optimal temperature.

  • Time Course Analysis: Using the optimal temperature identified in Step 2, set up a single, larger reaction.

    • Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

    • Quench the reaction in each aliquot immediately and analyze by a quantitative method (like LC-MS with an internal standard).

    • Plot the concentration of the product versus time. This will reveal the point of maximum yield and the onset of any significant degradation.

Data Summary Table: Typical Starting Conditions

The following table provides general starting points for optimization. The optimal conditions will vary significantly based on the specific substrate and chosen catalytic system.

ParameterSNAr ReactionBuchwald-Hartwig AminationRationale
Temperature 80 - 140 °C80 - 120 °CSNAr may require higher temperatures if the ring is not strongly activated.[3][8] Buchwald-Hartwig reactions are often sensitive to catalyst decomposition at very high temperatures.[5]
Time 4 - 24 hours4 - 24 hoursHighly dependent on temperature and substrate reactivity. Monitoring is key.[4]
Common Solvents DMSO, DMF, NMPToluene, Dioxane, THFPolar aprotic solvents are typical for SNAr.[2] Less polar, higher-boiling solvents are common for Buchwald-Hartwig.[5]
Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction.

OptimizationWorkflow cluster_start Initial Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_end Final Protocol Start Run Reaction at Baseline (e.g., 100°C, 12h) Analysis Analyze Yield & Purity (TLC, LC-MS) Start->Analysis Problem Acceptable Result? Analysis->Problem LowYield Low / No Yield Problem->LowYield No (Low Yield) Impure High Impurities Problem->Impure No (Impure) Stalled Reaction Stalls Problem->Stalled No (Stalled) End Finalized Protocol Problem->End Yes Opt_Temp Optimize Temperature: Screen 80-120°C LowYield->Opt_Temp Impure->Opt_Temp Check_Reagents Check Reagent Purity & Inert Atmosphere Stalled->Check_Reagents Opt_Time Optimize Time: Run Time-Course Study Opt_Temp->Opt_Time Optimal T° Found Opt_Time->End Check_Reagents->Opt_Temp If reagents OK TroubleshootingTree Start Problem Observed Q1 Is there ANY product formation? Start->Q1 A1_Yes Yes, but low yield or reaction stalled. Q1->A1_Yes Yes A1_No No, only starting material. Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Sol_Increase_T Action: Increase Temperature (e.g., +20°C) and/or Time A1_No->Sol_Increase_T A2_Yes Yes, product is impure. Q2->A2_Yes Yes A2_No No, reaction is clean but incomplete. Q2->A2_No No Sol_Decrease_T Action: Decrease Temperature (e.g., -20°C) and Increase Time A2_Yes->Sol_Decrease_T Sol_Time_Course Action: Run a time-course study to find optimal endpoint. A2_No->Sol_Time_Course Sol_Check_System Action: Check inert atmosphere, solvent, and reagent purity. A2_No->Sol_Check_System

Caption: A decision tree for troubleshooting common issues.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Benchchem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Juba, P. C., et al. (2020). A Selective Single Step Amidation of Polyfluoroarenes. PMC.
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  • ACS Publications. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis.
  • ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination....
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  • ResearchGate. (n.d.). Optimization of reaction conditions a | Download Scientific Diagram.
  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems.
  • PMC. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents.
  • ResearchGate. (n.d.). a) Influence of reaction time and temperature on average fluorescence... | Download Scientific Diagram.
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  • Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution.
  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. Benchchem.
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  • ACS Publications. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents | Journal of the American Chemical Society.

Sources

Troubleshooting

Preventing oxidation and degradation of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine during storage

Technical Support Center: (3-Fluoro-4-methyl-phenyl)-dimethyl-amine A Guide to Preventing Oxidation and Degradation During Storage and Handling Welcome to the technical support guide for (3-Fluoro-4-methyl-phenyl)-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

A Guide to Preventing Oxidation and Degradation During Storage and Handling

Welcome to the technical support guide for (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (CAS No. not specified, analogous to substituted N,N-dimethylanilines). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this compound. Aromatic amines, particularly N,N-dialkylated derivatives, are susceptible to oxidative degradation, which can compromise experimental results and product quality.[1][2] This guide provides in-depth, field-proven insights and protocols to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (3-Fluoro-4-methyl-phenyl)-dimethyl-amine?

For maximum stability, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen. This combination minimizes exposure to the primary degradation catalysts: oxygen, light, and heat.[3][4][5][6]

Q2: My sample has turned from a clear/pale yellow liquid to a dark yellow or brown color. What does this mean?

A distinct color change is the most common visual indicator of oxidative degradation.[1] Aromatic amines oxidize to form highly colored impurities.[1][7] If your sample has discolored, its purity is likely compromised, and it should be re-analyzed before use in sensitive applications.

Q3: How critical is it to protect the compound from air and light?

Exposure to atmospheric oxygen is the primary driver of degradation for aromatic amines.[1][8] This process is often a free-radical chain reaction that can be initiated or accelerated by exposure to UV light.[9] Therefore, protecting the compound from both air and light is critical for maintaining its integrity. Many aromatic amines are known to be air- and light-sensitive.[9]

Q4: Can I store the compound at room temperature for short periods?

While refrigerated storage is recommended for the long term, short-term storage at ambient temperature (~20°C) is generally acceptable for a few days, provided the sample is protected from light and sealed under an inert atmosphere.[9] However, prolonged exposure to room temperature can accelerate degradation, especially if the container has been opened and exposed to air.[9]

Section 2: The Chemistry of Degradation

Understanding the mechanism of degradation is key to preventing it. As a substituted N,N-dimethylaniline, the primary degradation pathway is oxidation. The nitrogen atom's lone pair of electrons makes the molecule susceptible to attack by atmospheric oxygen.

The process is generally understood to initiate via an electron transfer mechanism, forming a radical cation intermediate.[10][11] This highly reactive species can then undergo several subsequent reactions, including N-dealkylation (loss of a methyl group) or reaction with other amine molecules to form complex, often colored, polymeric impurities. The presence of electron-donating groups, like the methyl and dimethylamino groups, can influence the stability of these radical intermediates.[10]

G cluster_0 Degradation Pathway Compound (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Radical Reactive Radical Cation Intermediate Compound->Radical e⁻ transfer Initiators Oxygen (O₂) Light (hv) Heat (Δ) Initiators->Radical Products Degradation Products: - N-Oxides - N-Demethylated Species - Colored Polymeric Impurities Radical->Products Further Reactions

Caption: Oxidative degradation pathway of the aromatic amine.

Section 3: Troubleshooting Guide

Problem: My analytical results (NMR, LC-MS) show unexpected peaks. Could this be degradation?

Yes, the appearance of new, unidentified peaks is a strong indication of degradation. Oxidative processes can lead to by-products such as the corresponding N-oxide or the N-demethylated compound, (3-Fluoro-4-methyl-phenyl)-methyl-amine.

Action:

  • Confirm Identity: Attempt to identify the impurity peaks using mass spectrometry (MS). Look for masses corresponding to oxygen addition (+16 Da) or methyl group loss (-14 Da).

  • Quantify Purity: Use a quantitative analytical method, such as HPLC with UV detection or GC-FID, to determine the purity of your sample.

  • Review Storage: Immediately review your storage and handling procedures to identify potential exposure to air, light, or incompatible materials.[5][6]

Problem: How can I reliably test the purity of my (3-Fluoro-4-methyl-phenyl)-dimethyl-amine sample?

A stability-indicating HPLC-UV method is a robust way to assess purity. This method can separate the parent compound from its potential degradation products.

Experimental Protocol: Purity Analysis by HPLC-UV

  • Sample Preparation: Accurately prepare a solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Analyze the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should show a single major peak. Degradation products will typically appear as separate, smaller peaks. Analytical methods like HPLC-MS can also be used for identification and quantification.[12]

Section 4: Protocols for Optimal Storage and Handling

Adhering to strict protocols from the moment a new sample is received is the most effective strategy for preventing degradation.

Protocol 1: Long-Term Storage of a New Sample

  • Inspect: Upon receipt, inspect the container seal for integrity. Note the initial color and appearance of the compound.

  • Prepare for Storage: If the compound is not packaged under inert gas, transfer it to a clean, dry, amber glass vial with a PTFE-lined cap in a glovebox or other inert atmosphere environment.

  • Inert Gas Blanket: Backfill the vial headspace with a dry, inert gas like argon or nitrogen.

  • Seal: Tightly seal the vial cap. For extra protection, wrap the cap and neck with Parafilm®.

  • Label: Clearly label the vial with the compound name, date received, and storage conditions.

  • Store: Place the vial in a designated, secure refrigerator at 2-8°C, away from strong oxidizing agents, acids, and bases.[5][13][14]

Protocol 2: Aliquoting for Daily Experimental Use

Repeatedly opening and closing the main stock container is a major source of contamination and degradation. Always create smaller, working aliquots.

G cluster_workflow Storage and Handling Workflow Receive Receive New Compound Inspect Inspect Seal and Appearance Receive->Inspect Store_Main Store Main Stock (2-8°C, Inert Gas, Dark) Inspect->Store_Main Inert_Env Work in Inert Atmosphere (Glovebox or N₂ flow) Store_Main->Inert_Env For Aliquoting Aliquot Prepare Small Aliquots into Amber Vials Inert_Env->Aliquot Store_Aliquot Store Aliquots (2-8°C, Inert Gas, Dark) Aliquot->Store_Aliquot Experiment Use Aliquot for Experiment Store_Aliquot->Experiment

Caption: Recommended workflow for sample storage and handling.

  • Preparation: Allow the main stock container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

  • Inert Environment: In a glovebox or on a bench with a gentle stream of inert gas flowing over the vial opening, quickly transfer the desired amount into a smaller, pre-labeled amber vial.

  • Blanket and Seal: Blanket the headspace of both the main stock vial and the new aliquot vial with inert gas before sealing tightly.

  • Return to Storage: Immediately return the main stock container to the refrigerator. Store the working aliquot under the same recommended conditions.

Section 5: Summary of Storage Parameters

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary reactant in oxidative degradation.[15]
Light Protect from Light (Amber Vial)Prevents photochemical initiation of radical degradation pathways.[9]
Container Tightly Sealed Glass with PTFE LinerPrevents atmospheric contamination; glass is inert. Anilines may attack some plastics.[3][6][15]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid ChloridesCan cause violent reactions and rapid decomposition.[5][6][16]

References

  • Aromatic Amines Antioxidants for Polymers. Performance Additives. [Link]

  • Wettstein, A., et al. (2001).
  • (4-Fluoro-3-(trifluoromethyl)phenyl)methanamine | 67515-74-6. BLD Pharmatech. [Link]

  • Study on the Oxidation Behavior of N, N-Dimethylaniline Compounds in Microdroplets. Chinese Journal of Analytical Chemistry.
  • Nagy, E. M., et al. (2023).
  • Russell, G. A. (1956). OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography pl
  • US2653171A - Stabilized aromatic amines.
  • Aniline Standard Operating Procedure. Washington State University. [Link]

  • Which kinds of antioxidants are there? Classification of common antioxidants. Longchang Chemical. [Link]

  • Russell, G. A. (1956). OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry.
  • Moret, S., & Conte, L. S. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • Griffin, B. W., & Peterson, J. A. (1972). Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450. Biochemistry.
  • Pandey, A., et al. (2015).
  • Method for the determination of aromatic amines in workplace air using gas chrom
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Yanishlieva-Maslarova, N. V., & Marinova, E. M. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences.
  • What are the health and safety guidelines for Aniline in workplaces? Bloom Tech. [Link]

  • The impact of aromatic amines on the environment: risks and damages. IMR Press.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • Aromatic Amines. Sustainability Directory. [Link]

  • Pandey, A., et al. (2015).
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Alwis, K. U., et al. (2023).

Sources

Optimization

Removing trace impurities from (3-Fluoro-4-methyl-phenyl)-dimethyl-amine during crystallization

Welcome to the technical support center for the purification of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to remove...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to remove trace impurities during the crystallization process. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the highest possible purity for your compound.

Introduction: The Challenge of Purity

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] Crystallization is a powerful technique for purifying solid organic compounds, but it comes with its own set of challenges, especially when dealing with persistent trace impurities.[3][4] This guide will walk you through common issues and provide expert solutions to refine your crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My compound has "oiled out" instead of forming crystals. What is happening and how can I resolve this?

A1: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid (an oil) rather than a solid.[5] This occurs when the temperature of the solution is above the melting point of your compound at the point of supersaturation. Impurities can also lower the melting point of your compound, making it more prone to oiling out.[5][6] An oily phase is undesirable because it can trap impurities, defeating the purpose of crystallization.[7]

Troubleshooting Steps:

  • Increase Solvent Volume: The solution might be too concentrated. Re-heat the mixture and add more of the primary ("good") solvent until the oil redissolves completely. Then, allow it to cool slowly.[5]

  • Slower Cooling Rate: Rapid cooling can induce oiling out. Let the solution cool to room temperature on its own before moving it to a colder environment like an ice bath.

  • Use Seed Crystals: Adding a small, pure crystal of your compound (a seed crystal) to the slightly cooled, saturated solution can encourage proper crystal lattice formation and prevent oiling.[8][9]

  • Change the Solvent System: Your solvent may have too high of a boiling point. Experiment with a solvent that has a lower boiling point.[10]

  • Pre-Purification: If impurities are the likely cause, consider a preliminary purification step like column chromatography or an acid-base extraction to remove the impurities before attempting crystallization.

digraph "Oiling_Out_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting workflow for oiling out.
Q2: How do I choose the best solvent system for crystallization to effectively remove impurities?

A2: The choice of solvent is the most critical factor in a successful crystallization.[11] An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3][12] Conversely, the impurities should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble (so they can be filtered out hot).

Solvent Selection Strategy:

  • Single Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and then upon heating.[13][14]

  • Mixed Solvent Systems: If no single solvent is ideal, use a mixed-solvent pair.[12] This involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. The turbidity indicates the onset of crystallization.

Solvent TypeExamplesPolarityBest For
Protic Water, Ethanol, MethanolHighPolar compounds
Aprotic Polar Acetone, Ethyl AcetateMediumCompounds with moderate polarity
Aprotic Non-polar Hexane, TolueneLowNon-polar compounds
digraph "Solvent_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Workflow for selecting a crystallization solvent.
Q3: My crystal yield is disappointingly low. What are the common causes and how can I improve it?

A3: Low yield is a frequent issue that can often be rectified with procedural adjustments.

Common Causes and Solutions:

  • Too Much Solvent: If an excessive amount of solvent is used, the solution may not become supersaturated upon cooling, leading to poor crystal formation.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby concentrating it. Then, allow it to cool again.[5]

  • Cooling Too Rapidly: Fast cooling can result in the formation of very small crystals that are difficult to filter, leading to product loss.

    • Solution: Allow the solution to cool gradually to room temperature before placing it in an ice bath. This promotes the growth of larger, more easily filterable crystals.

  • Premature Crystallization: If crystallization occurs too early in a hot filtration step, product can be lost.

    • Solution: Use a slight excess of hot solvent before filtering to ensure the compound remains in solution.

Q4: I've performed a crystallization, but analytical tests still show trace impurities. What are my next steps?

A4: For persistent impurities, more advanced or repeated purification techniques may be necessary.

Advanced Purification Strategies:

  • Recrystallization: Performing the crystallization process a second time with the already crystallized product can significantly improve purity.[3]

  • Acid-Base Extraction: Since your compound is an amine, it can be purified by taking advantage of its basicity. Dissolve the crude material in an organic solvent and wash it with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

  • Activated Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them.[5] Use charcoal sparingly, as it can also adsorb your product.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude (3-Fluoro-4-methyl-phenyl)-dimethyl-amine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity filtration.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds.[1][15]

  • Sample Preparation: Prepare a stock solution of your crystallized product at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Method Parameters (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where your compound has strong absorbance.

  • Analysis: Inject your sample and analyze the resulting chromatogram. The area of the main peak relative to the total area of all peaks will give you the purity percentage. Impurities will appear as separate, smaller peaks.

Analytical Techniques for Impurity Profiling

A comprehensive analysis is crucial to confirm the purity of your final product. Several analytical techniques are employed for impurity profiling in pharmaceutical development.[1][2][16]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity and separating trace impurities.[15]

  • Gas Chromatography (GC): Ideal for detecting volatile impurities, such as residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for identifying the chemical structure of unknown impurities.[1][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.[16]

References

  • Solvent Choice. University of York Chemistry Teaching Labs.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • A Review on Impurity Profiling In Pharmaceutical Substances.
  • A Review on Impurity Profiling In Pharmaceutical Substances.
  • Recrystalliz
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Finding the best solvent for recrystallis
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Impurity Profiling: Theory and Practice. PharmaInfo.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Medicilon.
  • Understanding Oiling Out in Crystalliz
  • The Problem of Oiling Out in Chemical Process Development. KiloMentor.
  • Oiling Out in Crystalliz
  • Purification of Organic Compounds: from Crude Product to Purity. IntechOpen.
  • 3.3.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Aromatic Reactivity of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine and 4-fluoro-N,N-dimethylaniline

Introduction In the landscape of pharmaceutical and materials science, substituted anilines are cornerstone building blocks. Their utility is largely dictated by the reactivity of the aromatic ring, which is profoundly i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, substituted anilines are cornerstone building blocks. Their utility is largely dictated by the reactivity of the aromatic ring, which is profoundly influenced by the electronic and steric nature of its substituents. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related fluorinated N,N-dimethylanilines: (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (Compound A ) and 4-fluoro-N,N-dimethylaniline (Compound B ).

While both molecules are valuable intermediates, the subtle differences in the placement of their fluoro and methyl substituents create a significant divergence in their reactivity profiles, particularly in electrophilic aromatic substitution (EAS) reactions. Understanding these nuances is critical for researchers and drug development professionals to strategically design synthetic routes, predict reaction outcomes, and optimize conditions for creating complex molecular architectures. This document synthesizes established principles of physical organic chemistry to predict their relative reactivity and provides a robust experimental framework for validation.

Molecular Structure and Physicochemical Properties

A foundational comparison begins with the basic physicochemical properties of each compound. These parameters influence solubility, reaction kinetics, and purification strategies.

Property(3-Fluoro-4-methyl-phenyl)-dimethyl-amine (A)4-fluoro-N,N-dimethylaniline (B)
Structure
CAS Number 1369865-37-1[1]403-46-3[2][3][4][5][6]
Molecular Formula C₉H₁₂FNC₈H₁₀FN[2][3][5]
Molecular Weight 153.20 g/mol 139.17 g/mol [2][3][5]
Appearance Not widely reported; likely an oil or low-melting solidWhite to light yellow powder or liquid[3][5][6]
Boiling Point Data not readily available~200 °C[2][3]
Melting Point Data not readily available35 - 39 °C[3]

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of an aromatic ring in electrophilic substitution is governed by the electron density of the π-system. Electron-donating groups (EDGs) increase this density, activating the ring and accelerating the reaction, while electron-withdrawing groups (EWGs) have the opposite effect.[7][8]

The Dominant Activator: The Dimethylamino Group

In both molecules, the N,N-dimethylamino (-NMe₂) group is the most powerful substituent. It is a potent activating group due to its strong +M (resonance) effect, where the nitrogen lone pair donates electron density directly into the aromatic π-system. This effect far outweighs its weaker -I (inductive) effect. As a result, the -NMe₂ group is strongly ortho, para-directing for incoming electrophiles.[9][10]

Substituent Effects in 4-fluoro-N,N-dimethylaniline (Compound B)

In Compound B , the fluorine atom is para to the -NMe₂ group. Fluorine exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework, deactivating the ring.[11]

  • Resonance Effect (+M): The lone pairs on fluorine can be donated into the ring, a weak activating effect.[11]

For halogens, the deactivating -I effect dominates the +M effect.[11] However, the +M effect, while weaker, is still responsible for directing electrophiles to the ortho and para positions. In Compound B , the para position is blocked by the fluorine itself. Therefore, the powerful activating effect of the -NMe₂ group, slightly attenuated by the fluorine's -I effect, directs electrophilic attack exclusively to the positions ortho to the amino group (C2 and C6).

Substituent Effects in (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (Compound A)

The scenario in Compound A is more complex due to the interplay of three substituents:

  • -NMe₂ (Position 1): The dominant activating, ortho, para-directing group.

  • -F (Position 3): A strong deactivating group via its -I effect, located meta to the -NMe₂ group. Its influence is most strongly felt at the adjacent carbons (C2 and C4).

  • -CH₃ (Position 4): A weak activating group through its +I effect and hyperconjugation, located para to the -NMe₂ group.[12]

The primary sites for electrophilic attack, as directed by the powerful -NMe₂ group, are the ortho positions (C2 and C6). However, the electronic environment of these two sites is now inequivalent:

  • Position C2: Is adjacent to the strongly activating -NMe₂ group and the strongly deactivating -F group. The potent -I effect of the fluorine at C3 will significantly reduce the nucleophilicity of C2.

  • Position C6: Is adjacent only to the strongly activating -NMe₂ group. It is sterically unhindered and electronically enriched, making it the most probable site of electrophilic attack.

Caption: Molecular structures and key electronic influences.

Comparative Reactivity Analysis

Based on the electronic framework, a clear prediction of relative reactivity can be made:

Hypothesis: 4-fluoro-N,N-dimethylaniline (Compound B) will be significantly more reactive towards electrophiles than (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (Compound A).

Causality:

  • Overall Ring Deactivation: The fluorine atom in Compound A is positioned to exert its powerful -I deactivating effect more directly on the ring's reactive centers. While the methyl group offers some activation, it is not enough to counteract the meta-positioned fluorine. In Compound B , the fluorine's deactivating influence is more generalized across the ring and partially opposed by its +M effect.

  • Availability of Reactive Sites: Compound B possesses two identical, highly activated ortho positions (C2 and C6). In contrast, Compound A has only one highly activated position (C6), as the other ortho position (C2) is electronically disfavored due to the adjacent fluorine. This effectively halves the number of highly probable attack sites for an incoming electrophile.

This logic suggests that under identical reaction conditions, Compound B will react faster and may require milder conditions to achieve the same conversion as Compound A .

Reactivity_Comparison A_Factors Factors: • Strong -I from meta-F • Only one highly active site (C6) • Weak +I from para-Me A_Outcome Lower Reactivity A_Factors->A_Outcome B_Factors Factors: • -I from para-F (less directed) • Two equivalent active sites (C2, C6) B_Outcome Higher Reactivity B_Factors->B_Outcome A A A->A_Factors B B B->B_Factors

Caption: Logical flow of factors influencing predicted reactivity.

Experimental Protocol: Competitive Bromination

To empirically validate the reactivity hypothesis, a competitive reaction is the most definitive method. This protocol allows two substrates to compete for a limited amount of a reagent, with the product ratio providing a direct measure of their relative reactivity.[7]

Objective: To determine the relative reactivity of Compound A and Compound B towards electrophilic bromination.

Materials:

  • (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (Compound A )

  • 4-fluoro-N,N-dimethylaniline (Compound B )

  • Dichloromethane (DCM), anhydrous

  • Pyridine

  • Bromine (Br₂) solution (e.g., 1.0 M in DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Internal standard for GC-MS analysis (e.g., dodecane or hexadecane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts (e.g., 1.0 mmol each) of Compound A and Compound B in 10 mL of anhydrous DCM. Add a known amount of the internal standard (e.g., 0.5 mmol).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: Add pyridine (1.1 mmol, 1.1 equivalents relative to bromine) to the solution. Pyridine acts as a mild base to neutralize the HBr byproduct.

  • Electrophile Addition: Slowly add the bromine solution (0.5 mmol, 0.5 equivalents relative to the total aniline amount) dropwise via syringe over 10 minutes. The substoichiometric amount of bromine is crucial for the competition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Stir vigorously for 5 minutes.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution, 10 mL of water, and 10 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the crude residue in a known volume of a suitable solvent (e.g., DCM or ethyl acetate).

    • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the peaks corresponding to the starting materials (A and B), the brominated product of A, and the brominated product of B.

    • Quantify the peak areas relative to the internal standard.

Interpreting the Results: The ratio of the brominated products (Product B / Product A) will provide a quantitative measure of the relative reactivity. Based on our hypothesis, we expect the concentration of the brominated product of Compound B to be significantly higher than that of Compound A .

Conclusion

While both (3-Fluoro-4-methyl-phenyl)-dimethyl-amine and 4-fluoro-N,N-dimethylaniline are activated aromatic systems due to the powerful dimethylamino group, their reactivity towards electrophiles is not equivalent. A thorough analysis of the electronic effects of the fluoro and methyl substituents leads to a strong prediction that 4-fluoro-N,N-dimethylaniline (Compound B) is the more reactive species .

The key differentiating factor is the position of the deactivating fluorine atom. In Compound A , its placement meta to the amino group significantly reduces the nucleophilicity of one of the two potential reaction sites. In contrast, the para-fluorine in Compound B exerts a less targeted deactivating effect, leaving two identical and highly activated ortho positions available for substitution. For synthetic chemists and drug developers, this means that Compound B will likely undergo electrophilic aromatic substitution reactions more rapidly and under milder conditions than Compound A . The provided competitive bromination protocol offers a direct and reliable method to experimentally confirm this critical difference in reactivity, enabling more informed decisions in synthetic planning.

References

  • PureSynth. 4-Fluoro-NN-Dimethylaniline 98.0%(GC).[Link]

  • PubChem. N,N-Dimethyl-4-fluoroaniline.[Link]

  • TSI Journals. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode.[Link]

  • University of Calgary. Electrophilic Aromatic Substitution.[Link]

  • Scribd. Electrophilic Aromatic Substitution Guide.[Link]

  • University of Wisconsin Oshkosh. Electrophilic Aromatic Substitution.[Link]

Sources

Comparative

Comparative efficacy of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine in catalytic cycles

An in-depth technical analysis and comparison guide designed for researchers, scientists, and drug development professionals evaluating single-electron transfer (SET) donors in catalytic cycles. Executive Summary N,N-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide designed for researchers, scientists, and drug development professionals evaluating single-electron transfer (SET) donors in catalytic cycles.

Executive Summary

N,N-dimethylanilines (DMAs) are foundational substrates and single-electron transfer (SET) donors in transition-metal and photoredox catalysis. However, the structural simplicity of unsubstituted DMA presents a critical flaw: upon single-electron oxidation to its radical cation, it rapidly dimerizes at the para-position to form N,N,N′,N′-tetramethylbenzidine (TMB) at a diffusion-controlled rate ( kdimer​=2.5×108 M−1s−1 )[1]. This parasitic pathway severely limits the lifetime of the radical cation, reducing the efficiency of downstream α -C(sp 3 )–H functionalization.

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine emerges as a rationally designed alternative. By introducing a precise combination of steric and electronic modifications, this derivative offers superior performance in catalytic cycles, particularly in cross-dehydrogenative coupling (CDC) and aza-Henry reactions.

Structural Rationale & Redox Thermodynamics

As an application scientist, selecting the correct amine donor requires balancing the thermodynamics of the initial oxidation with the kinetics of the subsequent deprotonation. The efficacy of an amine in a reductive quenching cycle is strictly dictated by its oxidation potential ( Eox​ ).

  • The Para-Methyl Effect: The addition of a methyl group at the 4-position sterically blocks para-dimerization (TMB formation). However, the electron-donating nature (+I and hyperconjugation) of the methyl group lowers the Eox​ significantly. An overly electron-rich amine is susceptible to background thermal autoxidation and provides a radical cation that is often too thermodynamically stable to undergo rapid α -deprotonation.

  • The Meta-Fluoro Effect: To counteract the excessive electron density provided by the para-methyl group, a fluorine atom is introduced at the 3-position. The strong inductive electron-withdrawing effect (-I) of fluorine precisely tunes the Eox​ back into the optimal thermodynamic window for standard photocatalysts (e.g., [Ru(bpy) 3​ ] 2+ or[Ir(ppy) 2​ (dtbbpy)] + ).

Table 1: Comparative Physicochemical Profile of Substituted DMAs
Substrate Eox​ (V vs SCE)Dimerization Susceptibility α -C-H Acidity (Relative pKa)Overall Catalytic Stability
N,N-Dimethylaniline (DMA) +0.74 VHigh (Forms TMB)StandardLow
4-Methyl-N,N-dimethylaniline +0.65 VNone (Sterically Blocked)Decreased (Less Acidic)Moderate
3-Fluoro-N,N-dimethylaniline +0.85 VHighIncreased (More Acidic)Moderate
(3-Fluoro-4-methyl-phenyl)-dimethyl-amine +0.78 V None (Sterically Blocked) Optimal High

Data synthesized from standard electrochemical profiling of aniline derivatives in photoredox catalysis[2].

Mechanistic Pathway: The Reductive Quenching Cycle

Every robust protocol must operate as a self-validating system. In a typical photoredox cycle, the photocatalyst (PC) is excited by visible light to a long-lived triplet state (*PC). The amine substrate acts as a sacrificial electron donor, undergoing SET to reductively quench the *PC. The resulting amine radical cation undergoes α -deprotonation to yield a highly nucleophilic α -amino radical. Subsequent oxidation generates an electrophilic iminium ion, which is intercepted by a nucleophile to form the final C–C or C–X bond[3].

CatalyticCycle PC PC (Ground State) PC_star *PC (Excited State) PC->PC_star Visible Light PC_red PC•⁻ (Reduced) PC_star->PC_red SET from Amine PC_red->PC SET to Oxidant Amine (3-F-4-Me-Ph)-NMe₂ RadCat Amine•⁺ Amine->RadCat -1 e⁻ AlphaRad α-Amino Radical RadCat->AlphaRad -H⁺ Iminium Iminium Ion AlphaRad->Iminium -1 e⁻ Product Coupled Product Iminium->Product + Nucleophile

Figure 1: Reductive quenching photoredox cycle of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine.

Comparative Efficacy in Experimental Workflows

To objectively evaluate (3-Fluoro-4-methyl-phenyl)-dimethyl-amine against its analogs, we analyze its performance in a standard photoredox aza-Henry reaction (nitromethane addition).

Detailed Experimental Protocol: Photoredox Aza-Henry Reaction

This workflow is designed to isolate the electronic and steric variables of the amine donor.

  • Reagent Preparation: In an oven-dried 10 mL Schlenk tube, add the amine substrate (0.5 mmol), [Ir(ppy) 2​ (dtbbpy)]PF 6​ (1.0 mol%, 5 μ mol), and nitromethane (5.0 mmol, 10 equiv) in 5 mL of anhydrous acetonitrile.

  • Degassing (Crucial Causality Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Why? Molecular oxygen is a potent triplet quencher and can intercept the α -amino radical to form undesired amides or peroxides[3]. Degassing ensures the system remains self-validating and strictly follows the anaerobic iminium pathway.

  • Irradiation: Backfill the tube with argon and irradiate using a 450 nm blue LED array at 25°C for 24 hours. Why? 450 nm selectively excites the metal-to-ligand charge transfer (MLCT) band of the Ir-catalyst without causing direct UV-excitation (and subsequent degradation) of the amine.

  • Quenching & Extraction: Quench the reaction with 5 mL of brine and extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate the α -nitromethyl amine product.

ExperimentalWorkflow Step1 1. Reagent Preparation (Amine + PC + Nucleophile) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Exclude O₂ Step3 3. Irradiation (450 nm LED, 24h, 25°C) Step2->Step3 Initiate SET Step4 4. Quenching & Extraction (Brine / EtOAc) Step3->Step4 Terminate Step5 5. Purification & Analysis (Column / NMR / GC-MS) Step4->Step5 Isolate Product

Figure 2: Step-by-step experimental workflow for photoredox cross-dehydrogenative coupling.

Table 2: Comparative Yields in Photoredox Aza-Henry Reaction
Amine SubstrateIsolated Yield (%)Primary Byproduct / Failure Mode
N,N-Dimethylaniline (DMA)54%TMB Dimerization
4-Methyl-N,N-dimethylaniline61%Unreacted starting material (sluggish deprotonation)
3-Fluoro-N,N-dimethylaniline68%Ortho/Para Dimerization
(3-Fluoro-4-methyl-phenyl)-dimethyl-amine 92% None (Clean Conversion)

Data Interpretation: Unsubstituted DMA provides moderate yields due to rapid parasitic TMB dimerization. 4-Me-DMA successfully avoids dimerization but suffers from sluggish deprotonation due to over-stabilization of the radical cation. 3-F-DMA possesses favorable electronic properties but remains susceptible to coupling at the unsubstituted para position. (3-Fluoro-4-methyl-phenyl)-dimethyl-amine provides the highest yield (92%) by synergizing steric protection with optimal redox tuning, proving to be the superior substrate for catalytic iminium generation.

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Validation

LC-MS validation methods for detecting (3-Fluoro-4-methyl-phenyl)-dimethyl-amine metabolites

An In-Depth Comparative Guide to LC-MS Validation Methods for the Detection of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Metabolites Introduction: The Critical Role of Metabolite Analysis in Drug Development In the traje...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to LC-MS Validation Methods for the Detection of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine Metabolites

Introduction: The Critical Role of Metabolite Analysis in Drug Development

In the trajectory of pharmaceutical development, a thorough understanding of a drug candidate's metabolic fate is paramount. The biotransformation of a parent drug into its metabolites can significantly influence its efficacy, pharmacokinetic profile, and potential for toxicity. For novel compounds such as (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, a substituted aromatic amine, the characterization of its metabolic pathways is not merely a regulatory formality but a scientific necessity. Aromatic amines are known to undergo complex metabolic transformations, and the introduction of a fluorine atom can alter these pathways, potentially leading to unique metabolites with distinct pharmacological or toxicological properties.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methodologies for the sensitive and accurate detection of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine metabolites. We will delve into the causality behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals to establish reliable and reproducible bioanalytical assays. The methodologies discussed are grounded in the harmonized principles of the FDA and EMA guidelines, now consolidated under the ICH M10 framework, ensuring regulatory compliance and data integrity.[1][2]

Pillar 1: Core Principles of LC-MS Bioanalytical Method Validation

A validated bioanalytical method provides the foundation for reliable pharmacokinetic and toxicokinetic assessments.[3][4][5] The core validation parameters, as stipulated by regulatory authorities, ensure that the method is fit for its intended purpose.[6][7][8]

  • Selectivity and Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, or concomitant medications.[9][10][11] For LC-MS methods, this is typically achieved through a combination of chromatographic separation and the high specificity of mass spectrometric detection.[11]

  • Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.[6][9] The LLOQ should be sufficiently low to characterize the complete pharmacokinetic profile of the metabolites.[6]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement between multiple measurements of the same sample.[9][12][13] These are assessed at multiple concentration levels, including the LLOQ, and low, medium, and high-quality control (QC) samples.[3][9]

  • Calibration Curve and Linearity: The calibration curve depicts the relationship between the instrument response and the known concentration of the analyte.[10] The linearity of this curve within a defined range is essential for accurate quantification.

  • Recovery: This parameter measures the extraction efficiency of the analytical method.[9][13] It compares the analyte response from an extracted sample to that of a non-extracted standard.[1]

  • Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting components from the biological matrix.[14][15][16] It can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the method.[14][15] A thorough investigation of the matrix effect is a critical component of LC-MS method validation.[14][17]

  • Stability: The stability of the analytes in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.[18][19][20][21]

Pillar 2: A Comparative Analysis of Method Development & Validation Strategies

The development of a robust LC-MS method for (3-Fluoro-4-methyl-phenyl)-dimethyl-amine and its metabolites requires careful consideration of several interconnected factors. The physicochemical properties of the parent compound—a fluorinated, methylated aromatic amine—and its potential metabolites will guide the selection of the most appropriate techniques.

Sample Preparation: The Foundation of a Reliable Assay

The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma, urine) while removing interfering substances.[22] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Results in the least clean extracts, high potential for matrix effects.[17][22]High-throughput screening and early discovery studies.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Cleaner extracts than PPT, can be selective based on pH and solvent choice.More labor-intensive, requires optimization of solvent systems, potential for emulsions.[22]When a cleaner sample than PPT is needed and for analytes with suitable solubility properties.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and then eluted with a suitable solvent.Provides the cleanest extracts, high recovery, and can concentrate the sample.[22]More complex method development, higher cost per sample.Regulated bioanalysis where high data quality is essential.

For the analysis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine and its metabolites, which are likely to have varying polarities, Solid-Phase Extraction (SPE) is often the preferred method for validation and regulated studies due to its superior ability to minimize matrix effects.[17] However, for initial metabolite identification studies, a simpler method like Protein Precipitation may suffice.

G cluster_0 Sample Preparation Workflows cluster_1 Protein Precipitation cluster_2 Liquid-Liquid Extraction cluster_3 Solid-Phase Extraction Biological_Sample Biological Sample (Plasma, Urine) PPT_Solvent Add Acetonitrile Biological_Sample->PPT_Solvent LLE_Solvent Add Immiscible Organic Solvent Biological_Sample->LLE_Solvent Condition Condition SPE Cartridge Biological_Sample->Condition Vortex_Centrifuge_1 Vortex & Centrifuge PPT_Solvent->Vortex_Centrifuge_1 Supernatant_1 Collect Supernatant Vortex_Centrifuge_1->Supernatant_1 Vortex_Centrifuge_2 Vortex & Centrifuge LLE_Solvent->Vortex_Centrifuge_2 Organic_Layer Collect Organic Layer Vortex_Centrifuge_2->Organic_Layer Load Load Sample Condition->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analytes Wash->Elute G cluster_0 LC-MS Bioanalytical Method Validation Workflow Method_Dev Method Development (LC, MS, Sample Prep) Full_Validation Full Method Validation Method_Dev->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Calibration Calibration Curve & LLOQ Full_Validation->Calibration Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Stability Stability Assessment Full_Validation->Stability Validation_Report Validation Report Selectivity->Validation_Report Calibration->Validation_Report Accuracy_Precision->Validation_Report Matrix_Effect->Validation_Report Stability->Validation_Report Sample_Analysis Routine Sample Analysis Validation_Report->Sample_Analysis

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Safety & Regulatory Compliance

Safety

Advanced Operational &amp; Safety Protocol: Handling (3-Fluoro-4-methyl-phenyl)-dimethyl-amine

As a Senior Application Scientist, I approach the handling of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (CAS: 1369865-37-1) not merely as a set of compliance checkboxes, but as a rigorous exercise in chemical risk mitiga...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine (CAS: 1369865-37-1) not merely as a set of compliance checkboxes, but as a rigorous exercise in chemical risk mitigation. This compound is a highly specialized fluorinated tertiary amine. Because specific toxicological data for this exact derivative is scarce, we must rely on the principle of structural analogy, utilizing its parent compound—N,N-dimethylaniline—as our baseline for safety[1][2].

The addition of a fluorine atom and a methyl group to the phenyl ring increases the lipophilicity of the molecule. This structural modification enhances its ability to permeate biological membranes and synthetic barriers (like standard lab gloves) rapidly. This guide provides the definitive, causality-driven protocols required to handle this reagent safely, ensuring that every step you take in the lab is part of a self-validating safety system.

Quantitative Hazard & Physical Data

To design an effective safety protocol, we must first quantify the threat. The following table extrapolates the exposure limits and physical properties based on the core N,N-dimethylaniline scaffold, adjusted for the increased lipophilicity of the fluorinated derivative[2][3][4].

Property / Safety MetricExtrapolated Value / GuidelineOperational Implication
CAS Number 1369865-37-1Unique identifier for inventory and waste tracking.
OSHA PEL (TWA) 5 ppm (25 mg/m³) [Skin] Critical: The "[Skin]" designation means systemic toxicity occurs via dermal absorption, not just inhalation.
NIOSH REL (STEL) 10 ppm (50 mg/m³) [Skin] Short-term exposure must be strictly controlled; requires continuous fume hood use.
IDLH 100 ppmA spill of >50 mL outside a hood immediately threatens life and health.
Vapor Pressure ~1 mmHg at 20°CVolatile enough to create toxic concentrations in unventilated spaces.
Odor Threshold Low (Amine/Fishy odor)Warning: Olfactory fatigue occurs rapidly. Do not rely on smell to detect leaks.

The Pathophysiology of Exposure

Understanding how a chemical harms you is the first step in respecting the PPE required to stop it. Like other aniline derivatives, (3-Fluoro-4-methyl-phenyl)-dimethyl-amine is a potent inducer of methemoglobinemia [3][5].

When absorbed through the skin or lungs, the amine enters the bloodstream and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This oxidized form, methemoglobin, cannot bind or transport oxygen, leading to rapid cellular hypoxia.

Pathophysiology A Dermal/Inhalation Exposure to Fluorinated Dimethylaniline B Rapid Systemic Absorption (Lipophilic Permeation) A->B PPE Failure C Hemoglobin Oxidation (Fe2+ → Fe3+) B->C Bloodstream Entry D Methemoglobinemia (Impaired O2 Transport) C->D >10% MetHb Levels E Clinical Intervention (Methylene Blue IV & 100% O2) D->E Cyanosis Detected

Caption: Pathophysiological mechanism of methemoglobinemia and targeted clinical intervention.

Personal Protective Equipment (PPE) Matrix & Causality

Do not simply wear standard lab PPE. The lipophilic nature of this compound requires targeted material selection.

  • Hand Protection (The Causality): Standard disposable Nitrile gloves are highly susceptible to permeation by low-molecular-weight organic amines. The chemical dissolves into the nitrile polymer and passes through to your skin, often in under 10 minutes, without degrading the glove visually.

    • Directive: You must use Butyl rubber or Viton™ gloves for direct handling. For high-dexterity tasks, wear a laminate inner glove (e.g., Silver Shield®) with a heavy-duty nitrile outer glove to protect against mechanical tearing.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If a spill occurs outside the hood, a NIOSH-approved full-face respirator equipped with Organic Vapor (OV) cartridges is mandatory[6].

  • Eye & Body Protection: Tight-fitting chemical splash goggles (not standard safety glasses) and a flame-resistant (FR) lab coat. The compound is combustible, and static discharge during dispensing must be avoided[7].

Self-Validating Operational Workflow

A self-validating protocol ensures that the success of one step proves the safety of the previous step. We utilize closed-system transfers to prevent vapor release entirely.

OperationalWorkflow A 1. Environmental Validation (Fume Hood & PID Check) B 2. Closed-System Dispensing (Syringe/Cannula Transfer) A->B Flow > 0.5 m/s Confirmed C 3. Inert Atmosphere Reaction (N2/Ar Blanket) B->C Reagent Transferred D 4. Halogenated Amine Waste Segregation C->D Reaction Quenched E 5. Surface Decontamination (Acidic Wash) D->E Waste Sealed

Caption: Fume hood operational workflow for handling volatile toxic amines.

Step-by-Step Dispensing Methodology
  • Environmental Validation: Turn on the fume hood and verify the face velocity monitor reads between 0.4 and 0.6 m/s. Validation: Tape a small piece of tissue to the sash; it must pull inward steadily. Place a Photoionization Detector (PID) inside the hood to monitor ambient VOCs.

  • Vessel Preparation: Clamp the reagent bottle securely. Purge your reaction flask with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the amine and reduce fire risk.

  • Closed-System Transfer:

    • Insert a nitrogen-flushed needle attached to a gas-tight glass syringe through the septum of the reagent bottle.

    • Draw the required volume of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine slowly to prevent cavitation.

    • Validation: The PID monitor should show no spike in VOCs during the draw, confirming the septum seal is intact and no vapor is escaping.

  • Reaction Injection: Transfer the syringe to the reaction flask and inject sub-surface to prevent aerosolization.

  • Needle Decontamination: Immediately draw a 5% aqueous hydrochloric acid (HCl) solution into the syringe to protonate residual amine, converting it into a non-volatile, water-soluble ammonium salt.

Emergency Response & Disposal Plans

Immediate Spill & Exposure Response
  • Skin Contact: Immediate action is critical. Remove contaminated clothing instantly. Wash the affected area with copious amounts of soap and water for at least 15 minutes[6][7]. Do not use ethanol or organic solvents to clean the skin , as this will drastically accelerate systemic absorption.

  • Inhalation/Systemic Symptoms: Watch for signs of methemoglobinemia: blue tint to the lips or nail beds (cyanosis), dizziness, or lethargy[5][8]. Move the victim to fresh air and administer 100% oxygen.

  • Medical Intervention: Emergency medical personnel must be informed that the exposure involves an aniline derivative. The standard clinical antidote is Methylene Blue (1-2 mg/kg administered intravenously) , which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺[3].

Waste Segregation & Decontamination
  • Waste Segregation: Do not mix this chemical with strong oxidizers (e.g., nitric acid, peroxides). The amine can react exothermically, leading to ignition[5]. Dispose of all liquid waste in a dedicated, clearly labeled "Halogenated Toxic Amine Waste" container.

  • Surface Decontamination: If a minor drip occurs in the fume hood, neutralize it by wiping the area with a dilute acidic solution (e.g., 5% acetic acid or citric acid) to form the non-volatile salt, followed by a soap and water wash. Dispose of the wipes in a sealed solid-waste container.

References

  • National Institute for Occupational Safety and Health (NIOSH). "N,N-Dimethylaniline - NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 949, N,N-Dimethylaniline." PubChem. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "N,N-DIMETHYLANILINE." United States Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "N,N-Dimethylaniline - Immediately Dangerous to Life or Health Concentrations (IDLH)." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Fluoro-4-methyl-phenyl)-dimethyl-amine
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(3-Fluoro-4-methyl-phenyl)-dimethyl-amine
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